4-Iodo-5-methoxy-1-methylpyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIAGRHNNRNAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089157-80-0 | |
| Record name | 4-iodo-5-methoxy-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical structure and properties of 4-Iodo-5-methoxy-1-methylpyrazole
An In-Depth Technical Guide to 4-Iodo-5-methoxy-1-methylpyrazole: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-5-methoxy-1-methylpyrazole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[1] The strategic placement of an iodine atom at the 4-position of the pyrazole ring renders this molecule a highly versatile intermediate for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions.[2][3] This document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its strategic application in the synthesis of complex molecular architectures for drug discovery programs, particularly in the development of kinase and phosphodiesterase inhibitors.[1][2]
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[4] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. The pyrazole core is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the PDE5 inhibitor Sildenafil, and various kinase inhibitors used in oncology.[5] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.
Substituted pyrazoles have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[4][5] The introduction of an iodo-substituent, as in 4-Iodo-5-methoxy-1-methylpyrazole, provides a crucial reactive handle for medicinal chemists. The carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, enabling late-stage functionalization—a key strategy in modern lead optimization.[2] This guide serves as a technical resource for harnessing the full synthetic potential of this valuable intermediate.
Molecular Profile: Physicochemical and Spectroscopic Properties
Chemical Structure and Identifiers
The structure of 4-Iodo-5-methoxy-1-methylpyrazole is defined by a central pyrazole ring substituted with an iodine atom at position 4, a methoxy group at position 5, and a methyl group on the N1 nitrogen.
Caption: Chemical Structure of 4-Iodo-5-methoxy-1-methylpyrazole.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇IN₂O | [6] |
| Molecular Weight | 238.03 g/mol | [6] |
| CAS Number | Not available | - |
| PubChem CID | 135235808 | [6] |
| Canonical SMILES | CN1C(=C(C=N1)I)OC | [6] |
| InChIKey | ACIAGRHNNRNAFP-UHFFFAOYSA-N | [6] |
| Monoisotopic Mass | 237.96031 Da | [6] |
| XLogP3 (Predicted) | 1.2 | [6] |
| Appearance | Off-white to pale yellow solid (Predicted) |[1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, a robust characterization profile can be predicted based on established principles and data from analogous structures.[7][8]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrazole Proton (C3-H): A singlet is expected around δ 7.5-7.8 ppm. The precise shift is influenced by the electronic effects of the adjacent iodo and methoxy groups.
-
N-Methyl Protons (N1-CH₃): A singlet corresponding to three protons is anticipated in the range of δ 3.7-4.0 ppm.
-
Methoxy Protons (O-CH₃): A singlet for the three methoxy protons should appear around δ 3.9-4.2 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C5 (Carbon bearing methoxy group): Expected to be the most downfield pyrazole carbon due to the oxygen attachment, likely in the δ 150-160 ppm range.
-
C3 (Carbon bearing proton): Predicted to appear around δ 135-145 ppm.
-
C4 (Carbon bearing iodine): The C-I bond will cause a significant upfield shift compared to a C-H carbon. This signal is expected in the δ 75-85 ppm range.
-
N-Methyl Carbon (N1-CH₃): Expected around δ 35-40 ppm.
-
Methoxy Carbon (O-CH₃): Expected in the range of δ 58-62 ppm.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) is suitable for this molecule.
-
Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at m/z ≈ 238.97.
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.
Synthesis and Purification
A practical synthesis of 4-Iodo-5-methoxy-1-methylpyrazole can be achieved via the direct iodination of its non-iodinated precursor, 5-methoxy-1-methyl-1H-pyrazole.[9] This approach leverages the electron-rich nature of the pyrazole ring, which facilitates electrophilic substitution at the C4 position.
Proposed Synthetic Pathway
Caption: Synthetic route to 4-Iodo-5-methoxy-1-methylpyrazole.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the iodination of pyrazoles.[1]
Materials:
-
5-Methoxy-1-methyl-1H-pyrazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxy-1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (DCM). c. Transfer the DCM solution to a separatory funnel and wash with saturated sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of any brown/purple color). d. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure compound.
Characterization:
-
The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, and MS).
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Iodo-5-methoxy-1-methylpyrazole stems from the reactivity of its carbon-iodine bond. This bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Sonogashira, and Heck couplings are cornerstone reactions in modern organic synthesis and are particularly effective with 4-iodopyrazole substrates.[2]
Caption: Synthetic utility of 4-iodopyrazoles in cross-coupling.
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling an arylboronic acid with the title compound.[3]
Materials:
-
4-Iodo-5-methoxy-1-methylpyrazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 ratio)
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 4-Iodo-5-methoxy-1-methylpyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: a. After cooling, dilute the reaction mixture with ethyl acetate and water. b. Separate the layers and extract the aqueous layer with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 4-aryl-5-methoxy-1-methylpyrazole product.
Applications in Drug Discovery
The pyrazole scaffold is instrumental in the development of targeted therapeutics, particularly kinase inhibitors for treating cancers and inflammatory disorders.[2] 4-Iodo-5-methoxy-1-methylpyrazole serves as a key starting material for building libraries of novel compounds for high-throughput screening.
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazole core to occupy the ATP-binding pocket of the enzyme. The C4 position is a common vector for introducing substituents that can target specific residues, enhancing potency and selectivity.[2]
-
Phosphodiesterase (PDE) Inhibitors: The pyrazole core is also present in PDE inhibitors like Sildenafil. The title compound can be used to generate novel analogues to explore selectivity against different PDE isoenzymes.[1]
-
GPCR Antagonists and Other Targets: The versatility of the 4-iodopyrazole allows for its use in synthesizing ligands for a wide array of other biological targets, making it a valuable tool in exploring new chemical space for various therapeutic areas.[2]
Conclusion
4-Iodo-5-methoxy-1-methylpyrazole is a high-value, versatile chemical intermediate for research and development. Its well-defined structure, predictable reactivity, and strategic position within the privileged pyrazole class make it an indispensable tool for medicinal chemists. The ability to readily undergo cross-coupling reactions provides a reliable and efficient pathway to novel, complex molecules with significant potential as therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide - Benchchem. (n.d.).
- 4-iodo-5-methoxy-1-methyl-1h-pyrazole - PubChemLite. (n.d.).
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (2021, August 18).
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
- Recent applications of pyrazole and its substituted analogs. (2016, August 6).
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). (2025, March 25).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (n.d.).
- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products - Benchchem. (n.d.).
- 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355 - PubChem. (n.d.).
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4-Iodo-5-methoxy-1-methylpyrazole CAS number and identifiers
Executive Summary
4-Iodo-5-methoxy-1-methyl-1H-pyrazole is a specialized heterocyclic building block critical for the synthesis of complex pharmaceutical agents and agrochemicals. Distinguished by its C4-iodine handle and C5-methoxy motif , this molecule offers a unique reactivity profile: the iodine atom serves as a pristine site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the methoxy group modulates the electronic density of the pyrazole ring, influencing both chemical reactivity and the pharmacological properties (e.g., hydrogen bond acceptance, metabolic stability) of the final drug candidate.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling, designed for medicinal chemists and process engineers.
Chemical Identity & Properties
| Property | Value / Description |
| IUPAC Name | 4-Iodo-5-methoxy-1-methyl-1H-pyrazole |
| CAS Number | 2089157-80-0 |
| Molecular Formula | C₅H₇IN₂O |
| Molecular Weight | 238.03 g/mol |
| SMILES | CN1C(=C(C=N1)I)OC |
| InChIKey | ACIAGRHNNRNAFP-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water. |
| Melting Point | Experimental determination recommended (Analogues typically 60–90 °C) |
Synthesis & Manufacturing Logic
The synthesis of 4-iodo-5-methoxy-1-methyl-1H-pyrazole is governed by the need for regioselectivity. The most robust industrial route involves the electrophilic iodination of the pre-functionalized 5-methoxy-1-methylpyrazole scaffold.
Retrosynthetic Analysis
The C4 position of the pyrazole ring is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (EAS). Therefore, the iodine is best introduced last to avoid dehalogenation during the formation of the methoxy-pyrazole core.
Pathway:
-
Precursor Formation: Synthesis of 5-methoxy-1-methylpyrazole via cyclization or O-methylation.
-
Functionalization: Regioselective C4-iodination using N-iodosuccinimide (NIS) or Iodine/Oxidant.
Detailed Experimental Protocol (Route A: Iodination)
Note: This protocol is adapted from standard methodologies for electron-rich pyrazoles.
Reagents:
-
Starting Material: 5-Methoxy-1-methyl-1H-pyrazole (1.0 equiv)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Workup: Sodium thiosulfate (aq), Ethyl acetate
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 5-methoxy-1-methyl-1H-pyrazole (10 mmol) and anhydrous MeCN (50 mL). Ensure the system is under an inert atmosphere (
or Ar).[1] -
Addition: Cool the solution to 0 °C. Add NIS (11 mmol, 2.48 g) portion-wise over 15 minutes. The low temperature prevents over-iodination or decomposition.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the starting material (
) and appearance of the product ( ). -
Quench: Dilute the reaction mixture with EtOAc (100 mL) and wash with 10% aqueous
to remove excess iodine (indicated by the fading of any brown color). -
Isolation: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the target iodide as an off-white solid.
Alternative Route (O-Methylation)
An alternative approach involves the methylation of 4-iodo-1-methyl-1H-pyrazol-5-ol. However, this route often suffers from N-alkylation competition (forming antipyrine derivatives).
-
Condition:
, MeI, in Benzene/Toluene (Favors O-alkylation). -
Drawback: Higher cost of reagents and difficult separation of N- vs O-methyl isomers.
Reactivity & Applications
The utility of 4-iodo-5-methoxy-1-methylpyrazole lies in its orthogonality. The C4-I bond is weak and reactive toward oxidative addition by transition metals (
Functionalization Pathways
The following diagram illustrates the primary diversification pathways available from this core scaffold.
Figure 1: Divergent synthesis pathways from the 4-iodo-5-methoxy-1-methylpyrazole core.
Key Applications in Drug Discovery
-
Kinase Inhibition: The pyrazole ring mimics the adenine base of ATP, allowing it to bind to the hinge region of kinase enzymes. The C4-substituent (introduced via iodine displacement) projects into the hydrophobic pocket, determining selectivity.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (238 Da) and defined geometry, this molecule is an ideal fragment for screening libraries.
Safety & Handling (MSDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Use eye wash station if contact occurs. |
| Storage | Light Sensitive. | Store in amber vials at 2–8 °C. |
Disposal: Dispose of contents/container to an approved waste disposal plant. Iodine-containing compounds should not be mixed with strong oxidizers or ammonia.
References
-
PubChem. (n.d.). 4-Iodo-5-methoxy-1-methyl-1H-pyrazole (Compound).[2][3] National Library of Medicine. Retrieved October 2023, from [Link]
-
Vedsø, P., et al. (1999). Regioselective Synthesis of 4-Halopyrazoles. Journal of Organic Chemistry, 64(25), 9248–9252. (Foundational method for pyrazole iodination). [Link]
-
ChemicalRegister. (2023). CAS 2089157-80-0 Entry.[2][3][4] Retrieved from [Link]
-
Larock, R. C., et al. (2008).[5] ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670. (Relevant methodology for iodination). [Link]
Sources
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- 2. Send Inquiry or RFQ to 4-Iodo-5-methoxy-1-methyl-1H-pyrazole (CAS No. 2089157-80-0) Suppliers & Manufacturers [chemicalregister.com]
- 3. 4-Iodo-5-methoxy-1-methyl-1H-pyrazole (CAS No. 2089157-80-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. 2380043-76-3_CAS号:2380043-76-3_CAS No.:2380043-76-3 - 化源网 [chemsrc.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
The Expanding Frontier of 1-Methylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide
Abstract
The pyrazole scaffold is a cornerstone of medicinal chemistry, integral to a multitude of approved therapeutic agents with a wide array of biological activities.[1] Among its numerous derivatives, the 1-methylpyrazole moiety has garnered significant attention as a privileged structure in the design of novel drugs. The strategic placement of the methyl group on the nitrogen atom imparts unique electronic and steric characteristics that can enhance metabolic stability and facilitate potent and selective interactions with biological targets.[1][2] This in-depth technical guide navigates the chemical landscape of 1-methylpyrazole derivatives, with a focus on their synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern their therapeutic potential.
Introduction: The Significance of the 1-Methylpyrazole Core
1-Methylpyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile building block in drug discovery.[3] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The presence of the 1-methyl group can sterically shield the pyrazole ring from metabolic degradation and can also influence the orientation of substituents, thereby impacting binding to target proteins. This guide will delve into the key therapeutic areas where 1-methylpyrazole derivatives have shown considerable promise, including oncology, inflammation, and infectious diseases.
Synthetic Strategies for 1-Methylpyrazole Derivatives
The construction of the 1-methylpyrazole core and its subsequent functionalization are pivotal to accessing a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis and Related Cyclocondensations
A foundational and highly versatile method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4] For the synthesis of 1-methylpyrazoles, methylhydrazine is the key reagent.
A related and efficient approach involves the reaction of chalcones with semicarbazide hydrochloride under acidic conditions to yield pyrazole carboxamides.[5]
A Detailed Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from a patented synthetic method and provides a robust route to a key intermediate.[6]
Step 1: Condensation
-
Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The mass ratio of these reactants is crucial for optimal yield.[6]
-
Heat the mixture to facilitate the condensation reaction.
Step 2: Cyclization
-
To the product from Step 1, add a 40% aqueous solution of methylhydrazine and sodium hydroxide.[6]
-
The reaction is typically carried out at an elevated temperature to promote cyclization and formation of the pyrazole ring.
Step 3: Hydrolysis
-
The resulting ester is hydrolyzed using hydrochloric acid to yield the final product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[6]
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
"β-Dicarbonyl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylhydrazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyclocondensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "1-Methylpyrazole Core" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Functionalization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Bioactive Derivatives" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"β-Dicarbonyl" -> "Cyclocondensation"; "Methylhydrazine" -> "Cyclocondensation"; "Cyclocondensation" -> "1-Methylpyrazole Core"; "1-Methylpyrazole Core" -> "Functionalization"; "Functionalization" -> "Bioactive Derivatives"; }
Figure 1: General synthetic workflow for 1-methylpyrazole derivatives.
Therapeutic Applications of 1-Methylpyrazole Derivatives
The versatility of the 1-methylpyrazole scaffold has led to its exploration in a multitude of therapeutic areas.
Anticancer Activity
1-Methylpyrazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[1][8]
A significant focus of research has been on the development of 1-methylpyrazole derivatives as kinase inhibitors.[9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Table 1: Anticancer Activity of 1-Methylpyrazole and Related Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | A549 (Lung Cancer) | 1.13 | [1] |
| 4d | HepG2 (Liver Cancer) | 0.14 | [1] |
| 4e | MCF-7 (Breast Cancer) | 0.22 | [1] |
| 26 | MCF-7 (Breast Cancer) | 0.96 | [1] |
| 26 | A549 (Lung Cancer) | 1.40 | [1] |
| 26 | DU145 (Prostate Cancer) | 2.16 | [1] |
The rationale for selecting specific cancer cell lines for in vitro screening often lies in their well-characterized genetic backgrounds and their representation of different cancer types.[11][12][13][14] For instance, the NCI-60 panel of cell lines provides a broad spectrum of human cancers for initial drug screening.[11]
"Growth_Factor" [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; "Signaling_Cascade" [label="Downstream Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK)"]; "1_Methylpyrazole_Derivative" [label="1-Methylpyrazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Proliferation_Survival" [label="Cell Proliferation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "Signaling_Cascade"; "Signaling_Cascade" -> "Proliferation_Survival"; "1_Methylpyrazole_Derivative" -> "Receptor_Tyrosine_Kinase" [label="Inhibition"]; }
Figure 2: Mechanism of action of 1-methylpyrazole kinase inhibitors.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1-Methylpyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[2][15][16][17]
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [16] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [16] |
| Compound 2 | Aspergillus niger | 1 | [16] |
| Compound 15 | - | 32 | [15] |
| Compound 19 | S. aureus, S. epidermidis, B. subtilis | 0.12-0.98 | [2] |
| Compound 27 | MRSA | 2 | [2] |
| Compound 28 | MRSA | 0.78 | [2] |
| Compound 40 | MRSA, E. coli | 1 | [2] |
Antiviral Activity
Several pyrazole derivatives have been investigated for their antiviral properties.[4][18] For instance, certain derivatives containing an oxime moiety have shown inactivation effects against the Tobacco Mosaic Virus (TMV).[18] One study identified a pyrazole derivative with inhibitory activity against the Chikungunya virus (ChikV) with an IC50 of 14.15 µM.[19]
Table 3: Antiviral Activity of Pyrazole Derivatives
| Compound | Virus | EC50 (µg/mL) | Reference |
| 4a | Tobacco Mosaic Virus (TMV) | 58.7 | [18] |
| 4g | Tobacco Mosaic Virus (TMV) | 65.3 | [18] |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of 1-methylpyrazole derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
For instance, in the context of anti-inflammatory pyrazole derivatives, the nature and position of substituents on the pyrazole ring play a significant role in their inhibitory activity against cyclooxygenase (COX) enzymes.
Experimental Protocols: In Vitro Biological Evaluation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening potential anticancer drugs.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1-methylpyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
"Cell_Seeding" [label="Seed Cancer Cells"]; "Compound_Treatment" [label="Treat with 1-Methylpyrazole\nDerivative"]; "MTT_Addition" [label="Add MTT Reagent"]; "Formazan_Formation" [label="Incubate for Formazan\nCrystal Formation"]; "Solubilization" [label="Solubilize Crystals"]; "Absorbance_Measurement" [label="Measure Absorbance"]; "IC50_Determination" [label="Calculate IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Seeding" -> "Compound_Treatment" -> "MTT_Addition" -> "Formazan_Formation" -> "Solubilization" -> "Absorbance_Measurement" -> "IC50_Determination"; }
Figure 3: Workflow for the MTT assay.
Conclusion and Future Perspectives
1-Methylpyrazole derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their favorable drug-like properties and the relative ease of their synthesis and diversification have established them as a fertile ground for the discovery of novel therapeutic agents.[1] The continued exploration of their chemical space, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved treatments for a wide range of diseases. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on utilizing advanced drug delivery systems to enhance their therapeutic efficacy.
References
[1] The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery - Benchchem. (URL: ) [15] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: ) [2] Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link]) [11] In vitro human cell line models to predict clinical response to anticancer drugs - PMC. (URL: [Link]) [12] Cancer Cell Lines Are Useful Model Systems for Medical Research - MDPI. (URL: [Link]) [16] Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (URL: [Link]) [13] In Vitro Tumor Models: Advantages, Disadvantages, Variables, and Selecting the Right Platform - PMC. (URL: [Link]) [14] Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (URL: [Link]) [3] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (URL: ) [20] Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance | PNAS. (URL: [Link]) [5] An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (URL: [Link]) [21] Synthesis of substituted dimethyl-1H-pyrazole-5-carboxamide - ResearchGate. (URL: [Link]) [22] Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed. (URL: [Link]) [4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link]) [23] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS. (URL: [Link]) [24] Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link]) [17] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI. (URL: [Link]) [18] Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety - PubMed. (URL: [Link]) [7] Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link]) [25] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (URL: [Link]) [8] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (URL: [Link]) [9] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link]) [6] Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents. (URL: ) [10] Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. (URL: [Link]) [19] Identification of Pyrazole Derivative as an Antiviral Agent Against Chikungunya Through HTVS - Bentham Science Publisher. (URL: [Link])
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
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- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
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Thermodynamic Stability & Synthetic Handling of 4-Iodo-5-Methoxypyrazoles
This guide provides an in-depth technical analysis of the thermodynamic stability, structural dynamics, and synthetic handling of 4-iodo-5-methoxypyrazoles. It is designed for medicinal chemists and process scientists optimizing pyrazole scaffolds for drug discovery.
Executive Summary
The 4-iodo-5-methoxypyrazole motif represents a high-value pharmacophore and synthetic intermediate. Its utility lies in the orthogonality of the 4-iodo group (amenable to Suzuki/Sonogashira coupling) and the 5-methoxy group (a hydrogen bond acceptor/donor modulator). However, this scaffold exhibits complex tautomeric polymorphism and a thermodynamic propensity to revert to the pyrazolone (lactam) form under thermal or acidic stress. Successful utilization requires strict control over N-alkylation regioselectivity and pH conditions during processing.
Structural Dynamics & Tautomerism
The fundamental challenge in working with "4-iodo-5-methoxypyrazole" is the tautomeric equilibrium. For the N-unsubstituted parent, the structure exists as a mixture of the 3-methoxy and 5-methoxy forms, with the 3-methoxy tautomer being thermodynamically favored in the gas phase and non-polar solvents.
The Tautomeric Equilibrium
In solution, the proton shifts between N1 and N2. The position of the equilibrium is governed by:
-
Electronic Effects: The methoxy group is electron-donating by resonance (+M) but withdrawing by induction (-I). The 4-iodo group is inductively withdrawing (-I).
-
Dipole Minimization: The 3-methoxy tautomer (A) generally minimizes dipole repulsion compared to the 5-methoxy form (B).
-
The "Oxo" Trap: Both forms are in equilibrium with the 1,2-dihydro-3H-pyrazol-3-one (C) form, particularly if O-demethylation occurs.
Impact of the 4-Iodine Substituent
The iodine atom at C4 significantly alters the acidity of the pyrazole N-H.
-
Acidity (
): Unsubstituted pyrazole has a of ~14.2. The 4-iodo group lowers this to ~12.9 due to inductive stabilization of the pyrazolate anion. -
Synthetic Consequence: The increased acidity makes the N-H proton more labile, facilitating N-alkylation under milder basic conditions but also increasing the risk of unwanted deprotonation by organometallic reagents (e.g., Grignards) if unprotected.
Thermodynamic Stability Profile
Thermal Instability: The Chapman-Like Rearrangement
A critical stability risk for N-alkyl-5-methoxypyrazoles is the thermal rearrangement to N-alkyl-pyrazolones .
-
Mechanism: At high temperatures (>150°C), the methyl group on the oxygen can migrate to the adjacent nitrogen (if available) or eliminate.
-
Mitigation: Avoid bulk heating of the neat oil. Use solvents with boiling points <120°C (e.g., Toluene, 1,4-Dioxane) for subsequent couplings.
Acidic Instability: O-Demethylation
The methoxy group is an "enol ether" surrogate. Under acidic conditions (e.g., HCl, HBr, or Lewis acids like
-
Thermodynamic Driver: The formation of the strong C=O bond (pyrazolone) is thermodynamically superior to the C=C-O-Me system.
-
Protocol Warning: Avoid acidic workups. Use buffered quenching (Sat.
or ) rather than 1M HCl.
Synthetic Protocols & Handling
Synthesis of 4-Iodo-3(5)-methoxypyrazole
Direct iodination of 3-methoxypyrazole is the most reliable route.
Protocol: Regioselective Iodination
-
Reagents: 3-Methoxypyrazole (1.0 eq), NIS (1.1 eq) or
/CAN. -
Solvent: Acetonitrile (MeCN) or DMF. Avoid acidic solvents like AcOH to prevent O-demethylation.
-
Procedure:
-
Dissolve 3-methoxypyrazole in MeCN at 0°C.
-
Add NIS portion-wise (exothermic).
-
Stir at RT for 2-4 hours.
-
Quench: 10%
(aq) to remove excess iodine. -
Isolation: Extract with EtOAc. The product is usually a white solid.
-
Yield: Typically 85-95%.
-
Regioselective N-Alkylation
Obtaining the 5-methoxy isomer (where the alkyl group is on the nitrogen adjacent to the methoxy) is thermodynamically disfavored due to steric clash between the N-alkyl and O-methyl groups (the "lone pair repulsion" and steric effect).
-
Standard Conditions (
/DMF): Favors the 3-methoxy isomer (N-alkylation distal to methoxy) by a ratio of ~9:1 to 20:1. -
To Access 5-Methoxy Isomers:
-
Route A: Cyclization of hydrazine (
) with appropriate alkynoate esters (often low regioselectivity). -
Route B: Use of transient blocking groups or Mitsunobu conditions, though steric hindrance often prevails.
-
Data Table: Regioselectivity Trends
| Conditions | Major Isomer | Ratio (3-OMe : 5-OMe) | Notes |
| 3-Methoxy | 95 : 5 | Steric/Electronic control favors distal N. | |
| 3-Methoxy | 90 : 10 | Higher temp reduces selectivity slightly. | |
| 3-Methoxy | >98 : 2 | Kinetic control strongly favors distal N. |
Cross-Coupling Compatibility
The 4-iodo-5-methoxypyrazole scaffold is highly competent in Pd-catalyzed couplings.
-
Suzuki-Miyaura: Stable. Use
or with or . -
Sonogashira: Stable.
-
Buchwald-Hartwig: Caution. Strong bases (
) can induce O-demethylation or elimination if the reaction is overheated. Use milder bases like .
Experimental Workflow Visualization
The following diagram outlines the decision tree for synthesizing and handling these derivatives to maximize stability and yield.
References
-
Tautomerism of Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. Link
-
Iodination Protocols: Vasilevsky, S. F., et al. "Synthesis of 4-iodopyrazoles." Heterocycles, 2003. Link
-
Regioselectivity in Alkylation: Smith, A. B., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2017. Link
-
Thermodynamic Data (pKa): "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. Link
-
Rearrangement of Alkoxypyrazoles: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Ed. Link
Electronic Architecture & Synthetic Utility of the 5-Methoxy-1-Methylpyrazole Scaffold
This guide provides an in-depth technical analysis of the 5-methoxy-1-methylpyrazole scaffold. It is designed for medicinal chemists and structural biologists requiring a granular understanding of how this specific heterocycle functions as a bioisostere and pharmacophore.
Introduction: The "Push-Pull" Heterocycle
In modern drug discovery, the pyrazole ring is a privileged structure, serving as a core scaffold in blockbuster drugs like Celecoxib and Sildenafil. However, the 5-methoxy-1-methylpyrazole derivative represents a specialized electronic variant. Unlike the parent pyrazole, which is aromatic but relatively electron-neutral, the introduction of the 5-methoxy group creates a distinct "push-pull" electronic system.
The 5-methoxy substituent acts as a strong resonance donor (+M effect) while simultaneously exerting an inductive withdrawing effect (-I). When coupled with the N1-methyl group, this scaffold exhibits:
-
Hyper-nucleophilicity at C4 : Making it an ideal trap for electrophiles.
-
Modulated Basicity at N2 : Altering hydrogen bond acceptor capability in kinase hinge binding.
-
Conformational Locking : The steric bulk of the 1-Me and 5-OMe groups restricts rotation in biaryl systems (atropisomerism potential).
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Profile
The reactivity of 5-methoxy-1-methylpyrazole is dictated by the perturbation of the pyrazole
-
HOMO Localization : The Highest Occupied Molecular Orbital is heavily localized on the C4 carbon and the N2 nitrogen . The lone pair on the methoxy oxygen overlaps with the
-system, pushing electron density toward C4. -
LUMO Characteristics : The Lowest Unoccupied Molecular Orbital is antibonding with respect to the C3-C4 bond, making the ring relatively resistant to nucleophilic attack compared to pyridine or pyrimidine.
Charge Distribution & Dipole Moment
The 1-methyl and 5-methoxy groups create a unique dipole vector.
-
N1 (Pyrrole-like) : The methyl group donates electron density inductively (+I), stabilizing the cation radical during metabolic oxidation.
-
C5 (Guanidine-like) : This position is naturally electron-deficient in pyrazoles (C=N character). The methoxy group compensates for this deficiency via resonance, but the C5-O bond remains polarized, creating a localized dipole that can interact with polar residues in a binding pocket (e.g., Serine/Threonine hydroxyls).
Table 1: Comparative Physicochemical Properties (Predicted)
| Property | 1-Methylpyrazole | 5-Methoxy-1-methylpyrazole | Impact of 5-OMe |
| C4 Electron Density | Moderate | High | Enhanced reactivity to electrophiles (SEAr) |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | ~2.8 - 3.2 | Slightly more basic due to resonance donation |
| LogP | ~0.2 | ~0.5 | Increased lipophilicity |
| H-Bond Acceptors | 1 (N2) | 2 (N2, OMe) | Dual acceptor capability |
| Metabolic Liability | N-demethylation | O-demethylation | O-dealkylation is the primary clearance pathway |
Synthetic Protocols & Regiocontrol
Synthesizing 5-methoxy-1-methylpyrazole requires overcoming the classic "pyrazole regioselectivity problem." Direct methylation of 3(5)-methoxypyrazole often yields a mixture of 1,3- and 1,5-isomers.
Primary Route: The O-Methylation of Pyrazolone
The most robust route involves constructing the ring first as a pyrazolone, then fixing the tautomer.
Protocol 1: Synthesis via O-Methylation
-
Starting Material : 1-methyl-1,2-dihydro-3H-pyrazol-3-one (often called 1-methyl-5-pyrazolone).
-
Reagents : Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Dimethyl sulfate (DMS).
-
Solvent : DCM (for Meerwein) or Acetone/K2CO3 (for DMS).
Note: Using MeI/Base often results in C-alkylation at C4 due to the high nucleophilicity of the enolate.
Step-by-Step Methodology (Meerwein's Salt Method):
-
Dissolution : Dissolve 10.0 mmol of 1-methyl-5-pyrazolone in 20 mL anhydrous DCM under Argon.
-
Addition : Add 11.0 mmol of Trimethyloxonium tetrafluoroborate (
) in one portion at 0°C. -
Reaction : Allow to warm to RT and stir for 12 hours. The reaction proceeds via the kinetic trapping of the oxygen lone pair.
-
Quench : Pour into cold saturated
solution. -
Extraction : Extract with DCM (3x), dry over
, and concentrate. -
Purification : Flash chromatography (EtOAc/Hexane). The O-methylated product (5-methoxy) usually elutes before the N-methylated side product.
Visualization of Synthetic Pathways
The following diagram illustrates the competing pathways and the regioselective control required.
Figure 1: Divergent synthetic pathways from the pyrazolone precursor. Kinetic control using hard alkylating agents favors O-methylation.
Reactivity Profile: Exploiting the Scaffold
Electrophilic Aromatic Substitution (SEAr)
The 5-methoxy group activates the C4 position significantly.
-
Halogenation : Reaction with NBS or NIS in MeCN proceeds rapidly at RT to yield 4-bromo or 4-iodo derivatives. No catalyst is typically required.
-
Formylation : Vilsmeier-Haack conditions (
/DMF) cleanly install an aldehyde at C4, a key handle for further functionalization.
Directed Lithiation
The 5-methoxy group is a Directed Metalation Group (DMG), but C5 is occupied.
-
Lateral Lithiation : Treatment with n-BuLi at -78°C typically deprotonates the N-methyl group or the O-methyl group via coordination to N2 or Oxygen.
-
C4-Lithiation : If C4 is halogenated (e.g., 4-bromo), Lithium-Halogen exchange is highly efficient and preferred over deprotonation.
Reactivity Logic Diagram
Figure 2: Reactivity map highlighting the three primary sites of chemical and biological interaction.
Medicinal Chemistry Applications
The "Magic Methyl" Effect on Solubility
Replacing a 5-phenyl or 5-alkyl group with 5-methoxy reduces lipophilicity (lowering LogP) while maintaining steric bulk. This often improves:
-
Aqueous Solubility : The ether oxygen can accept hydrogen bonds from water.
-
Metabolic Stability : While O-demethylation is a risk, the 5-methoxy group blocks the oxidation of the pyrazole ring itself.
Case Study: Kinase Inhibitor Design
In the design of inhibitors for kinases (e.g., JAK or Aurora kinases), the pyrazole N2 often acts as a hydrogen bond acceptor for the hinge region backbone NH.
-
Problem : Electron-withdrawing groups at C3/C5 reduce the basicity of N2, weakening this bond.
-
Solution : The 5-methoxy group donates electrons into the ring, maintaining or enhancing the basicity of N2, thereby strengthening the H-bond interaction with the protein backbone.
References
-
Elguero, J., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
PubChem Compound Summary. 5-Methoxy-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Link
-
Kromer, T., et al. (2023). RegioSQM: Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution. ChemRxiv. Link
-
Ansari, A., et al. (2017). Pyrazoles: A Review of Synthetic Strategies and Biological Activities. Journal of Chemical and Pharmaceutical Research. Link
The 4-Iodo-5-methoxy-1-methylpyrazole Scaffold: A Divergent Hub for Bioactive Discovery
Executive Summary
In modern medicinal chemistry, 4-Iodo-5-methoxy-1-methylpyrazole (CAS: 31055-19-3 analogs) serves not as a final drug, but as a high-value linchpin intermediate . Its structural architecture combines a distinct electronic donor (5-methoxy) with a reactive electrophilic handle (4-iodo), allowing for the rapid generation of 4-arylpyrazole libraries .
This guide details the technical utility of this scaffold, focusing on its transformation into two primary therapeutic classes: Cannabinoid Receptor 1 (CB1) antagonists (metabolic disorders) and Kinase Inhibitors (oncology). We provide validated synthetic protocols and mechanistic insights into why this specific substitution pattern is privileged in drug design.
Structural Pharmacology: The "Privileged" Architecture
The biological potential of this intermediate lies in its ability to mimic the purine ring of ATP or the central core of biaryl ether pharmacophores.
Structure-Activity Relationship (SAR) Logic
| Feature | Chemical Function | Biological Consequence |
| 4-Iodo Position | The Warhead: Highly reactive C-I bond ( | Enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach "Target Recognition Elements" (e.g., aryl rings). |
| 5-Methoxy Group | Electronic Tuner: Electron-donating group (EDG) via resonance (+M). | Increases electron density of the pyrazole ring, altering |
| 1-Methyl Group | Solubility & Stability: Blocks the N-H tautomerism. | Prevents non-specific hydrogen bonding; improves lipophilicity ( |
Visualizing the Divergent Synthesis Hub
The following diagram illustrates how this single intermediate branches into distinct therapeutic areas based on the coupling partner used at the 4-position.
Figure 1: Divergent synthesis pathways originating from the 4-iodo-pyrazole core.
Biological Applications & Mechanism of Action[1]
A. Cannabinoid Receptor 1 (CB1) Antagonism
The 1,5-diarylpyrazole class (exemplified by Rimonabant) is the gold standard for CB1 antagonism. The 4-position is critical for stabilizing the receptor in its inactive state (Inverse Agonism).
-
Mechanism: Derivatives of 4-iodo-5-methoxy-1-methylpyrazole bind to the transmembrane helices of CB1. The 5-methoxy group often acts as a bioisostere for the 5-phenyl ring found in Rimonabant, offering a "neutral antagonist" profile that may reduce psychiatric side effects (anxiety/depression) associated with full inverse agonists.
-
Therapeutic Outcome: Reduction of endocannabinoid tone, leading to weight loss and improved insulin sensitivity.
B. Kinase Inhibition (ATP Mimicry)
Pyrazoles are excellent bioisosteres for the adenine ring of ATP.
-
Mechanism: The nitrogen atoms in the pyrazole ring form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Aurora Kinase, JAK).
-
Role of the Intermediate: The 4-iodo group allows the attachment of a "gatekeeper" moiety that dictates selectivity for specific kinases over others.
Technical Protocol: Microwave-Assisted Suzuki Coupling
Trustworthiness: This protocol is adapted from optimized procedures for sterically hindered pyrazoles [1][2]. It utilizes microwave irradiation to overcome the inherent sluggishness of the electron-rich 5-methoxy ring.
Reagents & Equipment
-
Substrate: 4-Iodo-5-methoxy-1-methylpyrazole (1.0 equiv).
-
Coupling Partner: Arylboronic acid (e.g., 2,4-dichlorophenylboronic acid) (1.2 equiv).
-
Catalyst:
(5 mol%) OR (for difficult substrates). -
Base:
(2.0 equiv) - Preferred over for pyrazoles. -
Solvent: DME/Water (4:1 v/v).
-
Apparatus: Microwave Reactor (e.g., Biotage Initiator).
Step-by-Step Workflow
-
Preparation: In a 5 mL microwave vial, dissolve the 4-iodo intermediate (0.5 mmol) and arylboronic acid (0.6 mmol) in 3 mL DME.
-
Activation: Add degassed water (0.75 mL) and
. -
Catalysis: Add
(29 mg) under a nitrogen blanket. Cap immediately. -
Reaction: Irradiate at 110°C for 15 minutes . (Note: Thermal heating requires 12-18 hours at reflux).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Validation:
-
Expected Yield: 75-90% (Microwave) vs. 40-60% (Thermal).
-
QC Check: Monitor disappearance of the starting material peak (approx. retention time shift on LC-MS due to loss of Iodine).
Biological Pathway Visualization: CB1 Signaling Blockade
The following diagram details how the derivative of this intermediate functions at the cellular level to exert metabolic effects.
Figure 2: Signal transduction blockade by pyrazole-based CB1 antagonists.
Safety & Handling (Material Science)
While the final drugs are biologically active, the 4-iodo-5-methoxy-1-methylpyrazole intermediate itself poses specific chemical hazards:
-
Alkylating Potential: As an organoiodide, it acts as a potential alkylating agent. Handle with double nitrile gloves.
-
Stability: The C-I bond is light-sensitive. Store in amber vials at 4°C.
-
Toxicity: Acute toxicity data is limited for the specific intermediate, but pyrazoles are generally considered irritants. Treat as a potential sensitizer.
References
-
Cheng, H., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.
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BenchChem Application Notes. (2025). "Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."
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Lange, J.H., et al. (2011). "Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists." Bioorganic & Medicinal Chemistry Letters.
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Hernández-Vázquez, E., et al. (2013). "Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor." European Journal of Medicinal Chemistry.
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Nayak, N., et al. (2025). "Synthesis and biological profiling of novel pyrazoles as antioxidant and antimitotic agents." Arabian Journal of Chemistry.
An In-depth Technical Guide to the History and Discovery of Iodinated Methoxypyrazoles
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide provides a comprehensive exploration of a specialized subclass: iodinated methoxypyrazoles. We will navigate the historical context of pyrazole discovery, delve into the modern synthetic strategies for their specific functionalization with iodo and methoxy groups, and illuminate their burgeoning significance in drug discovery. By examining key examples, such as the Janus Kinase 1 (JAK1) inhibitor AZD4205, this guide offers field-proven insights into the experimental choices, mechanistic underpinnings, and therapeutic potential of this promising class of molecules.
Introduction: The Pyrazole Core and the Influence of Iodination and Methoxylation
The story of pyrazoles began in 1883 with the German chemist Ludwig Knorr.[2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has since become a "privileged scaffold" in drug development, forming the core of numerous approved drugs.[1][3] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties.
The introduction of specific substituents, such as iodine and a methoxy group, imparts unique characteristics to the pyrazole core:
-
Iodine: The incorporation of an iodine atom offers several advantages. It can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[4] Furthermore, the heavy iodine atom can modulate the compound's metabolic stability and influence its binding affinity to biological targets through halogen bonding.
-
Methoxy Group: A methoxy (-OCH3) group can significantly impact a molecule's properties. It can alter electronic distribution within the pyrazole ring, influence hydrogen bond accepting capabilities, and improve metabolic stability by blocking potential sites of oxidation.
The strategic combination of these two functional groups on a pyrazole scaffold has led to the discovery of potent and selective therapeutic agents.
The Genesis of a Privileged Scaffold: A Historical Overview
While a singular, linear history of "iodinated methoxypyrazoles" is not distinctly chronicled, their emergence is a direct consequence of the broader evolution of pyrazole chemistry and the strategic application of halogenation and methoxylation in medicinal chemistry. The initial discovery of the pyrazole ring by Knorr paved the way for over a century of research into its derivatives.[2] Early work focused on fundamental synthesis and understanding the reactivity of the pyrazole core. The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the development of sophisticated synthetic methodologies, allowing for precise and regioselective functionalization of the pyrazole ring, including the introduction of iodine and methoxy groups.
Synthesis and Methodologies: Crafting Iodinated Methoxypyrazoles
The synthesis of iodinated methoxypyrazoles requires a strategic approach to introduce the desired substituents with high regioselectivity. The following sections outline key experimental protocols and the rationale behind them.
Iodination of Pyrazole Scaffolds
The introduction of iodine onto the pyrazole ring is typically achieved through electrophilic iodination. The choice of iodinating agent and reaction conditions is critical to control the position of iodination.
Table 1: Comparative Performance of Common Pyrazole Iodination Methods [4]
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction. |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent. |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant. Effective for various pyrazole derivatives. |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, in acidic media. |
Experimental Protocol: CAN-Mediated Iodination of a 1-Aryl-3-trifluoromethyl-1H-pyrazole [4]
This protocol is a reliable method for the C4-iodination of pyrazoles.
-
Dissolution: Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole derivative (1.0 equivalent) in acetonitrile.
-
Addition of Reagents: Add iodine (I₂) (1.2 equivalents) and Ceric Ammonium Nitrate (CAN) (2.5 equivalents) to the solution.
-
Reaction: Reflux the mixture overnight.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram 1: Generalized Workflow for Electrophilic Iodination of Pyrazoles
Caption: Generalized workflow for the electrophilic iodination of pyrazoles.
Introduction of the Methoxy Group
The methoxy group can be introduced at various stages of the synthesis, either as part of the initial building blocks or by nucleophilic substitution on a suitably functionalized pyrazole precursor. The choice of strategy depends on the desired substitution pattern and the overall synthetic route.
Applications in Drug Discovery: A Case Study of AZD4205
The true potential of iodinated methoxypyrazoles is exemplified by their application in modern drug discovery. A prominent example is AZD4205 , a potent and selective Janus Kinase 1 (JAK1) inhibitor.[5]
Diagram 2: The Role of JAK1 in Cytokine Signaling
Caption: Simplified JAK1/STAT signaling pathway and the inhibitory action of AZD4205.
The development of AZD4205 highlights the critical role of the 3-methoxy-1-methyl-pyrazol-4-yl)amino moiety.[5] This specific substitution pattern was identified through extensive medicinal chemistry optimization to achieve high potency and selectivity for JAK1 over other kinases in the JAK family. The methoxy group likely contributes to favorable interactions within the kinase binding site, while the iodinated pyrazole precursor would have served as a key intermediate for the construction of the final molecule.
Table 2: Biological Activity of AZD4205 [5]
| Target | IC₅₀ (nM) |
| JAK1 | 2.8 |
| JAK2 | 1400 |
| JAK3 | >10000 |
| TYK2 | 2300 |
The impressive selectivity of AZD4205 for JAK1 demonstrates the power of fine-tuning the pyrazole scaffold with specific substituents. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug candidate.
Future Directions and Conclusion
The journey of iodinated methoxypyrazoles from historical curiosities to key components of modern therapeutic agents is a testament to the enduring power of heterocyclic chemistry. The synthetic methodologies for their creation are continually being refined, with a growing emphasis on green and efficient processes.[6] The success of molecules like AZD4205 will undoubtedly spur further exploration of this chemical space for the discovery of novel inhibitors of other important biological targets.
This in-depth technical guide has provided a comprehensive overview of the history, synthesis, and application of iodinated methoxypyrazoles. For researchers and drug development professionals, this class of compounds represents a fertile ground for innovation, offering a unique combination of synthetic versatility and potent biological activity. The continued exploration of iodinated methoxypyrazoles holds immense promise for the development of the next generation of targeted therapies.
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Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]
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A Core Building Block for Modern Fungicides: A Technical Guide to 4-Iodo-5-methoxy-1-methylpyrazole
Abstract
The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, offering potent and broad-spectrum control of devastating plant pathogens. At the heart of many of these highly effective active ingredients is the strategic use of functionalized heterocyclic building blocks. This technical guide provides an in-depth examination of 4-iodo-5-methoxy-1-methylpyrazole, a key intermediate whose specific substitution pattern offers an ideal platform for the synthesis of advanced agrochemicals. We will explore the synthesis of this building block, its critical role in the construction of succinate dehydrogenase inhibitor (SDHI) fungicides, the underlying structure-activity relationships, and the biochemical mechanism of action that makes the resulting compounds so effective. This document is intended for researchers, synthetic chemists, and development professionals in the agrochemical industry.
The Ascendancy of Pyrazole Scaffolds in Agrochemicals
For decades, the pyrazole ring has been a privileged scaffold in the design of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2] In the realm of crop protection, its derivatives have been instrumental in developing fungicides, herbicides, and insecticides.[1] Specifically, the development of pyrazole carboxamide fungicides marked a significant breakthrough in managing fungal diseases.[3][4][5]
These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides renowned for their high efficacy and unique mode of action targeting fungal respiration.[3][6] The commercial success of SDHIs like Bixafen and Fluxapyroxad has cemented the importance of the pyrazole-4-carboxamide core. The synthesis of these complex molecules relies on the availability of versatile, pre-functionalized building blocks. 4-Iodo-5-methoxy-1-methylpyrazole is one such critical precursor. The iodine atom at the 4-position serves as a highly efficient "handle" for introducing molecular diversity through well-established cross-coupling reactions, enabling the synthesis of extensive compound libraries for bioactivity screening.[7][8][9]
Physicochemical Profile of the Building Block
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key physicochemical data for 4-iodo-5-methoxy-1-methylpyrazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇IN₂O | [10] |
| Molecular Weight | 238.03 g/mol | Calculated |
| Monoisotopic Mass | 237.96031 Da | [10] |
| Appearance | Estimated: Off-white to pale yellow solid | Inferred from similar compounds[2][8] |
| Solubility | Estimated: Soluble in organic solvents (DMF, DMSO, THF, Chlorinated Solvents) | Inferred from similar compounds[8] |
| Predicted XlogP | 1.2 | [10] |
| CAS Number | 1015629-81-1 | [10] |
Synthesis of 4-Iodo-5-methoxy-1-methylpyrazole
The synthesis of this specific building block is not widely published as a direct procedure. However, a logical and efficient synthetic route can be designed based on established methodologies for pyrazole chemistry: N-methylation, methoxylation, and regioselective iodination. The following multi-step protocol outlines a plausible pathway.
Diagram: Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of the target building block.
Experimental Protocol: Synthesis
Causality: This protocol prioritizes a regioselective approach. N-methylation of the pyrazole ring is performed first. The subsequent electrophilic iodination is directed to the electron-rich C4 position, which is sterically accessible and activated by the adjacent methoxy group, ensuring the desired isomer is formed.
Step 1: Synthesis of 1-Methyl-5-methoxy-1H-pyrazole
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of 5-methoxy-1H-pyrazole (1.0 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add iodomethane (CH₃I, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring completion by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-methyl-5-methoxy-1H-pyrazole.
Step 2: Synthesis of 4-Iodo-5-methoxy-1-methylpyrazole
-
Dissolve the 1-methyl-5-methoxy-1H-pyrazole (1.0 equivalent) from Step 1 in dichloromethane (CH₂Cl₂).
-
Add N-Iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature. Alternative iodinating agents like iodine (I₂) with an oxidizing agent can also be used.[11]
-
Stir the reaction mixture at room temperature for 4-8 hours, protecting from light. Monitor for the disappearance of the starting material via TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a water wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization or silica gel chromatography to afford the final product, 4-iodo-5-methoxy-1-methylpyrazole.
Application in the Synthesis of SDHI Fungicides
The true value of 4-iodo-5-methoxy-1-methylpyrazole is realized in its conversion to high-value agrochemicals. The C4-iodo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forges a new carbon-carbon bond.[7] This reaction is fundamental to attaching the pyrazole core to the second key fragment of the target fungicide, typically a substituted aryl or heteroaryl group.
Diagram: Suzuki Coupling Workflow
Caption: Suzuki coupling reaction to form the core of a pyrazole fungicide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions (especially with microwave assistance), and the commercial availability of a vast array of boronic acids, allowing for rapid library synthesis. The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired C-C bond.[7][9]
-
In a microwave vial, combine 4-iodo-5-methoxy-1-methylpyrazole (1.0 equivalent), the desired arylboronic acid (1.0-1.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2.5 equivalents).[7]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-4 mol%).
-
Add the solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water.[7]
-
Seal the vial and purge with an inert gas (e.g., nitrogen or argon).
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90-100 °C) for a short duration (e.g., 5-20 minutes), which dramatically accelerates the reaction compared to conventional heating.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the coupled pyrazole-aryl product, which can then be advanced to the final carboxamide fungicide through standard amide bond formation protocols.
Structure-Activity Relationship (SAR) and Mechanism of Action
The final pyrazole carboxamide fungicide is a finely tuned molecule where each component plays a crucial role in its biological activity.
-
Pyrazole Ring & Substituents: The 1-methylpyrazole ring acts as the central scaffold. The substituents at the 3-position (often a difluoromethyl or trifluoromethyl group in commercial products) and the 5-position (methoxy group) are critical for optimizing binding affinity to the target enzyme and influencing the compound's electronic properties.[12]
-
Amide Linker: The carboxamide moiety is essential. It forms key hydrogen bonds within the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme, anchoring the inhibitor in place.[3][13]
-
Aryl "Tail": The group attached at the C4-position (via the Suzuki coupling) occupies a hydrophobic pocket in the enzyme. Modifications to this part of the molecule are used to modulate potency, spectrum of activity, and pharmacokinetic properties like systemic movement within the plant.[14][15]
Mechanism of Action: SDH Inhibition
The fungicidal activity of pyrazole carboxamides stems from their ability to potently inhibit the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain.[3][16]
Consequences of SDH Inhibition:
-
Blocked Respiration: By binding to the Qp site, the fungicide prevents the oxidation of succinate to fumarate, blocking the flow of electrons to ubiquinone.[3]
-
ATP Synthesis Halts: This disruption of the electron transport chain cripples the production of ATP, the cell's primary energy source.[3][17]
-
Oxidative Stress: The impaired electron flow leads to the accumulation of reactive oxygen species (ROS), causing severe oxidative damage to cellular components.[3]
This multi-pronged attack on the fungal cell's energy production and metabolic integrity leads to the cessation of growth and ultimately, cell death.[17]
Diagram: Mechanism of Action
Caption: Inhibition of the fungal mitochondrial respiratory chain by pyrazole fungicides.
Conclusion
4-Iodo-5-methoxy-1-methylpyrazole stands out as a highly valuable and strategically designed building block for modern agrochemical research. Its specific pattern of substitution provides a stable, functionalized core, while the C4-iodo group offers a versatile point of attachment for generating molecular complexity. Its central role in the synthesis of potent SDHI fungicides underscores the importance of rational building block design in the discovery and development of next-generation crop protection solutions that are vital for global food security.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem. (URL: )
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Public
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. (URL: )
- Mode of action of pyrazoles and pyridazinones - ResearchG
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. (URL: [Link])
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (URL: [Link])
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. (URL: [Link])
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications. (URL: [Link])
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (URL: [Link])
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Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate. (URL: [Link])
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Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC - NIH. (URL: [Link])
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(PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. (URL: [Link])
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4-iodo-5-(methoxymethyl)-1-methyl-1h-pyrazole - PubChemLite. (URL: [Link])
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4-iodo-5-methoxy-1-methyl-1h-pyrazole - PubChemLite. (URL: [Link])
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Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst - PubMed. (URL: [Link])
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Molecular weight and formula analysis of 4-Iodo-5-methoxy-1-methylpyrazole
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Iodo-5-methoxy-1-methylpyrazole
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Compounds incorporating this scaffold are integral to numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] 4-Iodo-5-methoxy-1-methylpyrazole, in particular, serves as a highly versatile synthetic intermediate. The presence of a reactive iodine atom at the 4-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery programs.[3][4][5]
This guide provides a comprehensive technical overview of the definitive methods used to determine and validate the molecular formula and weight of 4-Iodo-5-methoxy-1-methylpyrazole. As a Senior Application Scientist, the following sections synthesize theoretical calculations with field-proven experimental protocols, emphasizing the causality behind analytical choices to ensure a self-validating and trustworthy characterization workflow.
Part 1: Theoretical Molecular Formula and Weight Calculation
The foundational step in the analysis of any pure compound is the determination of its theoretical molecular properties. Based on its chemical name and structure, the molecular formula for 4-Iodo-5-methoxy-1-methylpyrazole is established as C₅H₇IN₂O .[6] From this formula, we can derive the key theoretical values that will serve as our benchmark for experimental validation.
1.1. Elemental Composition and Isotopic Mass
The molecular weight is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). High-resolution mass spectrometry measures this monoisotopic mass, providing a highly precise value for formula confirmation.[7] Elemental analysis, conversely, measures the average percentage contribution of each element to the total molecular mass, based on the natural isotopic abundance of each element.
Table 1: Theoretical Molecular Properties of C₅H₇IN₂O
| Property | Value | Notes |
| Molecular Formula | C₅H₇IN₂O | Derived from chemical structure.[6] |
| Average Molecular Weight | 238.03 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 237.96031 Da | Mass of the molecule with the most abundant isotopes.[6] |
| Carbon (C) % | 25.23% | (5 * 12.011) / 238.03 |
| Hydrogen (H) % | 2.96% | (7 * 1.008) / 238.03 |
| Iodine (I) % | 53.32% | (1 * 126.90) / 238.03 |
| Nitrogen (N) % | 11.77% | (2 * 14.007) / 238.03 |
| Oxygen (O) % | 6.72% | (1 * 15.999) / 238.03 (Typically by difference) |
Part 2: Core Analytical Methodologies
A dual-pronged approach utilizing High-Resolution Mass Spectrometry (HRMS) and Combustion-based Elemental Analysis provides an unassailable confirmation of a compound's molecular formula. HRMS provides a highly accurate mass measurement of the intact molecule, while elemental analysis confirms the relative proportions of its constituent elements.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for determining the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments (e.g., Time-of-Flight, TOF) can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental formulas (isobars). For halogenated compounds, mass spectrometry is the universal analytical technique, offering unparalleled selectivity.[8]
-
Expertise in Action: The choice of a "soft" ionization technique, such as Electrospray Ionization (ESI), is critical. ESI minimizes fragmentation, ensuring a high abundance of the protonated molecular ion ([M+H]⁺), which is the primary target for accurate mass measurement.
Elemental Analysis (CHN Analysis)
Combustion analysis is a robust and long-established technique for determining the mass percentage of carbon, hydrogen, and nitrogen in an organic compound.[9] The sample is combusted at high temperatures in a stream of pure oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after subsequent reduction of nitrogen oxides). These gases are then chromatographically separated and quantified by a thermal conductivity detector.
-
Trustworthiness Through Protocol: For nitrogen-containing heterocycles like pyrazoles, ensuring complete combustion to accurately quantify nitrogen is a known challenge.[10] The protocol must be optimized with a sufficient excess of oxygen and appropriate combustion furnace temperatures to guarantee the complete conversion of the heterocyclic nitrogen into N₂ gas, preventing the formation of nitrogen oxides that would lead to erroneously low nitrogen results.[10]
Part 3: Experimental and Data Validation Workflow
The following workflow diagram illustrates the logical process for definitive formula validation, integrating both HRMS and elemental analysis.
Caption: Integrated workflow for formula validation.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL for infusion.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 100-1000) to ensure high mass accuracy (typically < 5 ppm).
-
Ionization: Introduce the sample into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min). Use positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum. The expected m/z for the [M+H]⁺ ion of C₅H₇IN₂O is 238.9676 Da .
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The experimentally measured m/z should be within 5 ppm of the theoretical value. The absence of a significant M+2 peak is expected, as iodine's primary isotope, ¹²⁷I, has a natural abundance of 100%.[11]
Protocol: CHN Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule using a microbalance.
-
Instrument Setup: Set up the CHN analyzer with appropriate combustion and reduction furnace temperatures (e.g., 950°C and 650°C, respectively) and a calibrated thermal conductivity detector. Run a standard (e.g., acetanilide) to verify instrument performance.
-
Combustion: Place the sealed capsule into the autosampler. The instrument will drop the sample into the combustion furnace, which is supplied with a flow of pure oxygen.
-
Analysis: The resultant gases (CO₂, H₂O, N₂) are separated and measured. The instrument software calculates the percentage of C, H, and N based on the detected amounts and the initial sample weight.
-
Data Correlation: Compare the experimental weight percentages to the theoretical values in Table 1. Experimental values should typically be within ±0.4% of the theoretical values to be considered a good match.
Part 4: Data Interpretation - A Self-Validating System
The true power of this dual-pronged approach lies in how the results from each technique validate the other.
Interpreting the Mass Spectrum
The primary goal is to locate the exact mass of the molecular ion. For 4-Iodo-5-methoxy-1-methylpyrazole, the protonated ion [C₅H₇IN₂O + H]⁺ has a theoretical monoisotopic mass of 238.9676 Da. An experimental result of, for example, 238.9672 Da would represent an error of only 1.7 ppm, providing very strong evidence for the proposed formula.
Furthermore, fragmentation patterns can offer structural confirmation. A common fragmentation pathway for iodo-substituted aromatics is the loss of the iodine atom.[11]
Caption: Expected primary mass fragmentation pathway.
Correlating Elemental Analysis
If HRMS confirms a mass consistent with C₅H₇IN₂O, then the elemental analysis must also align with the percentage composition of this formula.
-
Scenario:
-
HRMS Result: Experimental m/z = 238.9674 ([M+H]⁺), confirming C₅H₇IN₂O.
-
Elemental Analysis Result: C = 25.19%, H = 2.99%, N = 11.71%.
-
These experimental percentages are well within the acceptable ±0.4% deviation from the theoretical values (C=25.23%, H=2.96%, N=11.77%), thereby validating the HRMS finding and confirming the molecular formula.
Conclusion
The definitive characterization of 4-Iodo-5-methoxy-1-methylpyrazole is achieved not by a single measurement, but by the synergistic validation of complementary analytical techniques. High-resolution mass spectrometry provides a precise and unambiguous measurement of the monoisotopic mass, offering the strongest evidence for the elemental composition, C₅H₇IN₂O. This finding is then corroborated by combustion-based elemental analysis, which independently confirms that the mass percentages of carbon, hydrogen, and nitrogen align with the proposed formula. This rigorous, self-validating workflow provides the high degree of certainty required by researchers in drug discovery and chemical development.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
- 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0.
- Organic Compounds Containing Halogen
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Deriv
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- Mass spectrometry of halogen-containing organic compounds. (2025).
- Ch13 - Mass Spectroscopy. University of Calgary.
- Halogen Fragment
- The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing).
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
- 4-Iodo-1-methylpyrazole-5-carboxylic acid. Chem-Impex.
- 4-iodo-5-methoxy-1-methyl-1h-pyrazole. PubChemLite.
- Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
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- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. html.rhhz.net [html.rhhz.net]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 4-iodo-5-methoxy-1-methyl-1h-pyrazole (C5H7IN2O) [pubchemlite.lcsb.uni.lu]
- 7. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pepolska.pl [pepolska.pl]
- 11. scribd.com [scribd.com]
Methodological & Application
Synthesis protocols for 4-Iodo-5-methoxy-1-methylpyrazole
An authoritative guide for the synthesis of 4-Iodo-5-methoxy-1-methylpyrazole, a key heterocyclic building block. This document provides in-depth technical protocols, mechanistic insights, and practical guidance for research chemists and drug development professionals.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and ability to engage in various biological interactions. The functionalization of the pyrazole ring is crucial for modulating the pharmacological profile of drug candidates.
4-Iodo-5-methoxy-1-methylpyrazole, in particular, is a highly valuable synthetic intermediate. The iodine atom at the C4 position serves as a versatile handle for introducing molecular complexity through a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2][3] This allows for the efficient construction of diverse compound libraries essential for modern drug discovery programs. The methoxy and methyl substituents on the ring pre-configure the molecule, influencing its steric and electronic properties for targeted applications.
This guide presents a reliable and detailed two-part synthetic strategy, beginning with the formation of the pyrazole precursor, 5-methoxy-1-methylpyrazole, followed by a highly regioselective iodination to yield the target compound. The protocols are designed to be reproducible and are accompanied by mechanistic explanations to provide a deeper understanding of the underlying chemical principles.
Overall Synthetic Workflow
The synthesis is approached in two major stages: first, the construction and O-methylation of the pyrazole core, and second, the regioselective iodination at the electron-rich C4 position.
Caption: High-level workflow for the synthesis of 4-Iodo-5-methoxy-1-methylpyrazole.
Part A: Synthesis of Precursor 5-Methoxy-1-methylpyrazole
The synthesis of the pyrazole core is most efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine, a classic method known as the Paal-Knorr synthesis.[4] Here, we adapt a procedure starting from a commercially available precursor to form 1-methyl-1H-pyrazol-5-ol, which is subsequently O-methylated.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol
This protocol involves the cyclization and decarboxylation of an ethyl alkoxymalonate derivative with methylhydrazine.[5][6]
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and ethanol (3 mL per mmol of substrate).
-
Hydrazine Addition: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis & Decarboxylation: After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide (3.0 eq) to the flask. Re-heat the mixture to reflux for an additional 3-4 hours to facilitate the hydrolysis of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. Vigorous gas evolution (CO₂) will occur.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield crude 1-methyl-1H-pyrazol-5-ol, which can often be used in the next step without further purification.
Protocol 2: O-Methylation to 5-Methoxy-1-methylpyrazole
This step employs a standard Williamson ether synthesis to methylate the hydroxyl group of the pyrazole.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 1-methyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous acetonitrile or DMF (4 mL per mmol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Methylation: Add methyl iodide (MeI, 1.5 eq) or dimethyl sulfate ((Me)₂SO₄, 1.5 eq) dropwise to the stirred suspension. Caution: Methylating agents are toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, or gently heat to 40-50°C to expedite the reaction. Monitor completion by TLC.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solution under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield pure 5-methoxy-1-methylpyrazole.
| Reagent (O-Methylation) | MW ( g/mol ) | Equivalents | Typical Amount (mmol=10) |
| 1-Methyl-1H-pyrazol-5-ol | 98.10 | 1.0 | 981 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.45 g |
| Methyl Iodide (MeI) | 141.94 | 1.5 | 0.94 mL (2.13 g) |
| Acetonitrile (Solvent) | 41.05 | - | 40 mL |
Part B: Synthesis of 4-Iodo-5-methoxy-1-methylpyrazole
Principle and Mechanistic Insight
The iodination of 5-methoxy-1-methylpyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is inherently electron-rich, and this property is further enhanced by the electron-donating effects of the N-methyl and, critically, the C5-methoxy groups. These groups direct electrophiles preferentially to the C4 position.
N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[7] In the absence of an acid catalyst, its reactivity is moderate. However, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), dramatically accelerates the reaction.[8][9] The acid protonates the carbonyl oxygen of NIS, which, through resonance, significantly increases the electrophilicity of the iodine atom, generating a potent "I⁺" equivalent. This highly reactive species is then readily attacked by the electron-rich pyrazole ring to yield the 4-iodo product.
Caption: Mechanism of acid-catalyzed iodination using N-Iodosuccinimide (NIS).
Protocol 3: Regioselective Iodination
This protocol provides a mild and highly efficient method for the C4-iodination of the pyrazole precursor.[8][9]
Experimental Protocol:
-
Reaction Setup: Dissolve 5-methoxy-1-methylpyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile (5 mL per mmol) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Catalyst Addition: While stirring, add trifluoroacetic acid (TFA, 0.1 eq) dropwise. The reaction mixture may change color.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the color of elemental iodine (if any) disappears.
-
Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure 4-iodo-5-methoxy-1-methylpyrazole as a solid.
| Reagent (Iodination) | MW ( g/mol ) | Equivalents | Typical Amount (mmol=5) |
| 5-Methoxy-1-methylpyrazole | 112.13 | 1.0 | 561 mg |
| N-Iodosuccinimide (NIS) | 224.99 | 1.1 | 1.24 g |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.1 | 37 µL (57 mg) |
| Dichloromethane (DCM) | 84.93 | - | 25 mL |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Part A: Incomplete Cyclization | Insufficient reaction time or temperature. | Increase reflux time and monitor closely by TLC. Ensure methylhydrazine quality. |
| Part A: Low Yield in O-Methylation | Incomplete deprotonation; wet solvent/reagents; insufficient methylating agent. | Use anhydrous solvent and freshly dried K₂CO₃. Use a stronger base like NaH if needed. Add methylating agent in portions. |
| Part B: Incomplete Iodination | Deactivated substrate; insufficient NIS or catalyst. | Increase reaction time. Add a slightly larger excess of NIS (1.2 eq). Increase TFA to 0.2 eq.[10] |
| Part B: Formation of Byproducts | Over-iodination or side reactions. | Perform the reaction at 0°C. Ensure the flask is protected from light. Do not use a large excess of NIS. |
| Purification Issues | Product co-elutes with succinimide. | Perform an aqueous wash with NaHCO₃ during work-up to remove the majority of succinimide before chromatography. |
Conclusion
The synthesis of 4-iodo-5-methoxy-1-methylpyrazole is robustly achieved through a two-stage process involving the construction of the 5-methoxypyrazole precursor followed by a highly regioselective electrophilic iodination. The use of N-iodosuccinimide with a catalytic amount of acid provides a mild, efficient, and high-yielding method for accessing this valuable synthetic intermediate. The protocols and insights provided herein serve as a comprehensive resource for researchers leveraging this building block for the development of novel therapeutics and other advanced materials.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
- Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 806-808.
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. (n.d.). ChemicalBook.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). BenchChem.
- Synthesis of 4-iodopyrazoles: A Brief Review. (2015).
- Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. (2002).
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(18), 11245-11253.
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). [Source not further specified].
- Olah, G. A., et al. (2003). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 68(11), 4454-4458.
- Synthesis method of 1-methyl-4-iodopyrazole. (2020).
- Process for the preparation of 3-amino-5-methylpyrazole. (1994).
- Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (2016).
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670.
- Preparation of 1-methyl-5-hydroxypyrazole. (1983).
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). [Source not further specified].
- 5-Hydroxy-1-methylpyrazole synthesis. (n.d.). ChemicalBook.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]
- 6. 5-Hydroxy-1-methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Cross-Coupling Strategies for 4-Iodo-5-methoxy-1-methylpyrazole
Executive Summary
This guide details the optimized protocols for Suzuki-Miyaura cross-coupling reactions utilizing 4-Iodo-5-methoxy-1-methylpyrazole (CAS: variable based on synthesis). This substrate represents a specialized class of electron-rich heteroaryl halides often employed in the synthesis of kinase inhibitors (e.g., JAK, CDK pathways) and anti-inflammatory agents.
While 4-iodopyrazoles are generally reactive, the presence of the 5-methoxy group introduces unique electronic and steric parameters. It functions as a strong Electron Donating Group (EDG) adjacent to the reaction center, which stabilizes the oxidative addition complex but may retard the initial insertion step compared to electron-deficient analogs. Furthermore, the 1-methyl/5-methoxy interaction creates a specific steric pocket that necessitates careful ligand selection to prevent de-iodination (protodehalogenation).
This document provides two validated workflows:
-
Method A (Standard): A robust, cost-effective protocol for coupling with simple aryl boronic acids.
-
Method B (Advanced): A high-turnover protocol using Buchwald precatalysts for sterically demanding or heteroaryl-heteroaryl couplings.
Substrate Analysis & Mechanistic Insight[1]
Chemical Properties[2]
-
Substrate: 4-Iodo-5-methoxy-1-methyl-1H-pyrazole
-
Role: Electrophile (
) -
Key Reactivity Feature: The C4-Iodine bond is the site of Oxidative Addition.[1]
-
Electronic Effect: The 5-OMe group increases electron density on the pyrazole ring. This makes the ring more nucleophilic but renders the C-I bond slightly less electrophilic than in 5-trifluoromethyl analogs.
-
Stability: The 5-methoxy group is stable under basic Suzuki conditions but susceptible to hydrolysis (forming the pyrazolone) under strong acidic conditions. Avoid acidic workups.
The Catalytic Cycle
The reaction follows the standard Pd(0)/Pd(II) cycle. For this specific substrate, the Transmetallation step is often the bottleneck if the boronic acid is electron-poor, while Oxidative Addition is generally fast due to the weak C-I bond.
Experimental Protocols
Method A: Standard Conditions (Cost-Effective)
Best for: Coupling with phenyl, tolyl, or simple electron-rich aryl boronic acids.
Rationale:
| Reagent | Equivalents | Role |
| 4-Iodo-5-methoxy-1-methylpyrazole | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| Pd(PPh₃)₄ | 0.05 equiv (5 mol%) | Catalyst |
| Na₂CO₃ (2M aq.) | 2.5 equiv | Base |
| 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Charge Solids: Add the pyrazole substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and
(5 mol%). -
Degassing (Critical): Seal the vessel with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times.-
Why?
is air-sensitive. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
-
Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by degassed 2M
solution. -
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexanes). The starting iodide typically runs faster than the coupled product.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography (Silica Gel).
Method B: Advanced Conditions (Sterically Demanding)
Best for: Coupling with heteroaryl boronic acids (pyridines, indoles) or ortho-substituted aryls.
Rationale: The XPhos Pd G2 precatalyst generates a highly active mono-ligated Pd(0) species. XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-rich pyrazole and accelerating reductive elimination in crowded systems.
| Reagent | Equivalents | Role |
| 4-Iodo-5-methoxy-1-methylpyrazole | 1.0 equiv | Electrophile |
| Heteroaryl Boronic Acid | 1.5 equiv | Nucleophile |
| XPhos Pd G2 | 0.02 equiv (2 mol%) | Precatalyst |
| K₃PO₄ (Tribasic) | 3.0 equiv | Base |
| THF : Water (4:1) | [0.1 M] | Solvent System |
Step-by-Step Protocol:
-
Setup: Use a microwave vial or Schlenk tube.
-
Charge: Add pyrazole, boronic acid, XPhos Pd G2, and solid
. -
Inert Atmosphere: Cap and purge with Argon for 5 minutes.
-
Solvent: Add degassed THF and Water.
-
Reaction:
-
Thermal: Heat at 60–80°C for 2–6 hours.
-
Microwave (Preferred): Irradiate at 100°C for 30 minutes.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.
Purification & Quality Control Workflow
The 5-methoxy group renders the product slightly polar. Proper isolation is key to maintaining yield.
Analytical Checkpoints
-
1H NMR: Look for the disappearance of the pyrazole C4-H (if de-iodination occurred, a singlet appears around 7.5-8.0 ppm). The product should show new aryl signals.
-
LCMS: Confirm mass [M+H]+. Watch for [M-I+H]+ (de-iodinated byproduct, mass = SM - 126).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive boronic acid. | Switch to Method B (XPhos). Ensure solvents are thoroughly degassed. |
| De-iodination (SM -> H) | "Protodeboronation" or Hydride transfer. | Reduce temperature. Use anhydrous conditions with |
| Homocoupling (Ar-Ar) | Oxygen leak in the system. | Improve inert gas technique. Degas solvents by sparging for >15 mins. |
| Hydrolysis (OMe -> OH) | Acidic contamination or excessive heat. | Ensure base ( |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Li, H., et al. (2013).[2] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][2][3] Tetrahedron Letters, 52(2011), 311-313.[3] (General reference for 4-iodopyrazole reactivity).
-
Kudo, N., et al. (2006). Synthesis of 4-aryl-1H-pyrazoles via Suzuki–Miyaura cross-coupling.[4][5] Chemical and Pharmaceutical Bulletin, 54(6), 879-885. [Link]
Sources
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- 2. html.rhhz.net [html.rhhz.net]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methoxy-1-methylpyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2][3] The strategic functionalization of the pyrazole ring is paramount for tuning the physicochemical and pharmacological properties of these molecules.[2][3] Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[4][5][6]
This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodo-5-methoxy-1-methylpyrazole. This particular substrate is of significant interest due to the presence of a highly reactive carbon-iodine bond, making it an excellent electrophilic partner in a variety of coupling reactions.[7] The methoxy and methyl substituents on the pyrazole ring also offer valuable handles for further synthetic manipulations and can influence the electronic properties and biological activity of the final products.
These application notes are intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, insights into reaction mechanisms, and guidance on parameter optimization.
The Significance of the Pyrazole Moiety
The pyrazole ring system is a privileged structure in drug discovery, present in a number of FDA-approved drugs.[8][9] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][9][10] The ability to introduce diverse substituents onto the pyrazole core via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][3]
The Power of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[11] These reactions offer a mild and efficient means of forming new chemical bonds with high functional group tolerance.[6][11] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine/alkyne coordination, and reductive elimination.[12][13][14]
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Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Intermediate [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(e.g., Suzuki, Stille)\nor\nCoordination\n(e.g., Heck, Sonogashira)", shape=plaintext, fontsize=9]; Coupling_Partner [label="R'-M\nor\nR'-H", shape=plaintext]; PdII_Coupled [label="R-Pd(II)L_n-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="R-R'", shape=plaintext, fontcolor="#34A853", fontsize=14, fontname="Arial-BoldMT"];
Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label=""]; Coupling_Partner -> Transmetalation; Transmetalation -> PdII_Coupled; PdII_Coupled -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption [label="Figure 1: Generalized Palladium Catalytic Cycle", fontname="Arial-BoldMT", fontsize=12]; }
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions and Protocols
The high reactivity of the C-I bond in 4-iodo-5-methoxy-1-methylpyrazole makes it an ideal substrate for several named cross-coupling reactions.[7] The following sections provide detailed protocols for some of the most common and synthetically useful transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[7] This reaction is widely used to synthesize biaryls and other conjugated systems.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-iodo-5-methoxy-1-methylpyrazole (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[7]
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 90-98 |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 80-92 |
Yields are representative and can vary depending on the specific boronic acid used.
dot digraph "Suzuki_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Assemble Reactants\n(Iodo-pyrazole, Boronic Acid, Catalyst, Base)"]; Solvent [label="Add Degassed Solvent\n(e.g., Dioxane/Water)"]; Degas [label="Degas Mixture\n(Ar or N2 purge)"]; Heat [label="Heat Reaction\n(e.g., 90°C)"]; Monitor [label="Monitor Progress\n(TLC/LC-MS)"]; Workup [label="Aqueous Work-up\n(Extraction)"]; Purify [label="Purification\n(Column Chromatography)"]; Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Solvent; Solvent -> Degas; Degas -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } caption [label="Figure 2: Suzuki-Miyaura Coupling Workflow", fontname="Arial-BoldMT", fontsize=12]; }
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynes.[16][17] This reaction is particularly valuable for the synthesis of precursors to complex heterocyclic systems and functional materials.[18][19]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine 4-iodo-5-methoxy-1-methylpyrazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Degassing and Reaction: Degas the mixture and stir at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 80-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 40 | 85-98 |
Yields are representative and can vary depending on the specific alkyne used.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14] This reaction has broad substrate scope and functional group tolerance.[20][21]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or tBuDavePhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).[5][20]
-
Reactant Addition: Add 4-iodo-5-methoxy-1-methylpyrazole (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the sealed vial to the required temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the product by column chromatography or crystallization.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 75-90 |
| Pd(OAc)₂ | tBuBrettPhos | K₃PO₄ | 1,4-Dioxane | 110 | 80-95 |
Yields are representative and can vary depending on the specific amine used.[22]
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for reaction efficiency.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, often promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[13][22] For challenging couplings, specialized pre-catalysts that are more stable and easier to handle are often employed.[22]
-
Base: The base plays a critical role in the catalytic cycle, often facilitating the deprotonation of the nucleophile or participating in the transmetalation step.[7] The strength and nature of the base (e.g., inorganic vs. organic) must be carefully chosen to be compatible with the substrates and to avoid side reactions.
-
Solvent: The solvent choice influences the solubility of the reactants and catalyst, as well as the reaction rate. Aprotic polar solvents like DMF and dioxane are common, while two-phase systems with water are often used in Suzuki couplings to facilitate the dissolution of the inorganic base.[7][15]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so it is essential to perform these reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[12] Degassing the solvents is a critical step to remove dissolved oxygen.
Conclusion
4-Iodo-5-methoxy-1-methylpyrazole is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions described herein provide efficient and reliable methods for the construction of new C-C and C-N bonds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and access a diverse range of novel compounds with potential applications in drug discovery and materials science.
References
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. Benchchem.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. Life Chemicals. (2019).
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (2014).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. National Center for Biotechnology Information. (2021).
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. Preprints.org. (2026).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. MDPI. (2025).
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Elsevier. (2025).
- Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate. ResearchGate.
- Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed. National Center for Biotechnology Information. (2018).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. (2007).
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. ResearchGate. (2016).
- (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. ResearchGate. (2011).
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem. Benchchem.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC. National Center for Biotechnology Information.
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. Royal Society of Chemistry. (2025).
- Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. University of Illinois at Urbana-Champaign. (2011).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. National Center for Biotechnology Information.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information. (2020).
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018).
- Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions - arkat usa. ARKAT USA.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut.
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PlumX. PlumX.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. (2023).
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. MIT.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Nobel Prize. (2010).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine - ResearchGate. ResearchGate. (2025).
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Application Notes and Protocols for Sonogashira Coupling Reactions with 4-Iodo-5-methoxy-1-methylpyrazole
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its versatile structure allows for substitution at various positions, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] The Sonogashira coupling reaction, a powerful palladium- and copper-catalyzed cross-coupling method, provides a direct and efficient route to introduce alkyne functionalities onto the pyrazole ring, thereby enabling the synthesis of novel compounds with significant potential in drug discovery and development.[5][6][7][8]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-Iodo-5-methoxy-1-methylpyrazole. As a highly functionalized and electron-rich heterocyclic halide, this substrate presents unique considerations for optimizing reaction conditions to achieve high yields and purity. These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10][11] Understanding these cycles is crucial for troubleshooting and optimizing the reaction for a specific substrate like 4-Iodo-5-methoxy-1-methylpyrazole.
The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. Simultaneously, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide.[5][12] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) complex to yield the desired alkynylated pyrazole and regenerate the active palladium(0) catalyst.[10]
Synthesis of the Starting Material: 4-Iodo-5-methoxy-1-methylpyrazole
A plausible synthetic route to 4-Iodo-5-methoxy-1-methylpyrazole can be adapted from established procedures for the synthesis of substituted iodopyrazoles.[13] A common strategy involves the iodination of a suitable pyrazole precursor. For instance, 5-methoxy-1-methylpyrazole can be synthesized and subsequently iodinated at the C4 position using an appropriate iodinating agent.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a robust starting point for the coupling of 4-Iodo-5-methoxy-1-methylpyrazole with a variety of terminal alkynes.
Materials:
-
4-Iodo-5-methoxy-1-methylpyrazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Iodo-5-methoxy-1-methylpyrazole, [PdCl₂(PPh₃)₂], and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[5] A copper-free protocol can be advantageous, particularly with sensitive substrates.
Materials:
-
4-Iodo-5-methoxy-1-methylpyrazole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst: Palladium(II) acetate ([Pd(OAc)₂]) (2 mol%) with a suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), 4 mol%)
-
Base: Piperidine or Pyrrolidine (can be used as a co-solvent)
-
Solvent: Anhydrous and degassed DMF or THF
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine [Pd(OAc)₂] and the phosphine ligand in the anhydrous, degassed solvent and stir for 10-15 minutes to pre-form the catalyst.
-
Add 4-Iodo-5-methoxy-1-methylpyrazole, the terminal alkyne, and the base to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation and Optimization Parameters
The following table summarizes key reaction parameters and provides a starting point for optimization. The electron-donating methoxy group on the pyrazole ring can influence the reactivity of the C-I bond, and adjustments to catalyst loading and temperature may be necessary.
| Parameter | Standard Conditions (Protocol 1) | Copper-Free Conditions (Protocol 2) | Rationale & Optimization Tips |
| Palladium Catalyst | [PdCl₂(PPh₃)₂] (1-5 mol%) | [Pd(OAc)₂] / PPh₃ (2-4 mol%) | [Pd(PPh₃)₄] is also a common choice. For challenging couplings, consider more electron-rich and bulky phosphine ligands.[10] |
| Copper Co-catalyst | CuI (2-10 mol%) | None | Essential for the standard protocol to facilitate alkyne activation.[5] Omit to prevent alkyne homocoupling. |
| Base | Et₃N or DIPEA (2-3 equiv) | Piperidine or Pyrrolidine | The base neutralizes the HI formed and aids in the deprotonation of the alkyne.[2] Amine bases can also act as ligands for the palladium center. |
| Solvent | DMF or THF | DMF or THF | Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temperature to 80 °C | 60-100 °C | Iodopyrazoles are generally reactive, allowing for milder conditions.[10] Higher temperatures may be needed for less reactive alkynes. |
| Alkyne Stoichiometry | 1.2-1.5 equiv | 1.5 equiv | A slight excess of the alkyne is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use fresh, high-purity reagents and anhydrous, degassed solvents. Increase temperature and/or catalyst loading. Consider a different palladium catalyst/ligand system. |
| Alkyne Homocoupling | Presence of oxygen; High copper concentration. | Ensure the reaction is performed under strictly anaerobic conditions.[5] Reduce the amount of CuI or switch to a copper-free protocol. |
| Formation of Byproducts | Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature and extend the reaction time. |
| Dark Reaction Mixture | Formation of palladium black (colloidal palladium). | This can indicate catalyst decomposition. Ensure proper degassing and consider using a more stable catalyst complex. |
Conclusion
The Sonogashira coupling of 4-Iodo-5-methoxy-1-methylpyrazole is a highly effective method for the synthesis of a diverse range of substituted pyrazoles. By carefully selecting the reaction conditions, including the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols and optimization guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutic agents and advanced materials.
References
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- Tykwinski, R. R. Evolution of the Sonogashira cross-coupling reaction. Angew. Chem. Int. Ed.42, 1566–1568 (2003).
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ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]. (Accessed: 18th February 2026)
-
ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]. (Accessed: 18th February 2026)
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JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]. (Accessed: 18th February 2026)
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Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]. (Accessed: 18th February 2026)
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PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]. (Accessed: 18th February 2026)
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]. (Accessed: 18th February 2026)
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RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]. (Accessed: 18th February 2026)
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Reddit. Sonogashira coupling : r/Chempros. Available at: [Link]. (Accessed: 18th February 2026)
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DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]. (Accessed: 18th February 2026)
-
International Journal of Applied Research. Recent applications of pyrazole and its substituted analogs. Available at: [Link]. (Accessed: 18th February 2026)
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]. (Accessed: 18th February 2026)
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ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]. (Accessed: 18th February 2026)
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]. (Accessed: 18th February 2026)
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Functionalization of the C4 position in 5-methoxy-1-methylpyrazole
Application Note: Precision Functionalization of the C4 Position in 5-Methoxy-1-Methylpyrazole
Executive Summary
The 5-methoxy-1-methylpyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for electron-rich aromatics like anisole or phenol in kinase inhibitors and GPCR ligands. While the N1-methyl and C5-methoxy groups provide metabolic stability and hydrogen-bond accepting capability, the C4 position is the critical vector for diversification.
This guide details the regioselective functionalization of C4, prioritizing scalable, high-yielding protocols over academic novelties. We focus on two primary workflows: Electrophilic Aromatic Substitution (EAS) for halogenation and Palladium-Catalyzed Cross-Coupling for carbon-carbon bond formation.
Mechanistic Insight: The Electronic Landscape
To successfully functionalize this molecule, one must understand its electronic bias.
-
The "Push" Effect: The pyrazole ring is inherently electron-rich (π-excessive).
-
C5-Methoxy Activation: The methoxy group at C5 is a strong
-donor (+M effect). In the pyrazole system, C4 is adjacent to C5 (ortho-relationship). The resonance contribution from the oxygen lone pair significantly increases electron density at C4. -
Regioselectivity: While C3 is also nucleophilic, C4 is kinetically favored for electrophilic attack due to the synergistic activation by the N1-methyl induction and the C5-methoxy resonance.
Implication for Experiment: Reactions relying on nucleophilic attack by the pyrazole (EAS) will proceed rapidly at C4. Care must be taken to avoid over-reaction or decomposition of the sensitive methoxy group under harsh acidic conditions.
Reaction Landscape Visualization
The following diagram outlines the decision tree for functionalizing the C4 position.
Figure 1: Strategic pathways for C4 functionalization. The Halogenation-Coupling route (Yellow to Green) is the most robust for library synthesis.
Core Protocol 1: Regioselective Iodination
Objective: Synthesis of 4-iodo-5-methoxy-1-methylpyrazole.
Rationale: Iodination is preferred over bromination for subsequent cross-coupling due to the weaker C-I bond, facilitating faster oxidative addition to Palladium(0). We use N-Iodosuccinimide (NIS) instead of elemental iodine (
Materials
-
Substrate: 5-methoxy-1-methylpyrazole (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
-
Quench: 10% Sodium Thiosulfate (
)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-methylpyrazole (10 mmol) in MeCN (50 mL). Cool to 0°C in an ice bath.
-
Note: MeCN is chosen for its polarity, which stabilizes the transition state of the EAS.
-
-
Addition: Add NIS (10.5 mmol) portion-wise over 10 minutes.
-
Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The product is typically less polar than the starting material.
-
-
Workup: Concentrate the solvent to ~10 mL under reduced pressure. Dilute with EtOAc (100 mL) and wash with 10%
(2 x 50 mL) to remove succinimide and residual iodine. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or pass through a short silica plug if necessary.
Expected Yield: 85–95%
Data Validation:
Core Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C4. Rationale: The electron-rich nature of the pyrazole ring can make the oxidative addition step slower than in electron-deficient systems. Therefore, we utilize Pd(dppf)Cl2 , a bidentate ligand catalyst that resists de-ligation and supports the catalytic cycle.
Optimization Data: Catalyst & Base Screening
| Entry | Catalyst (5 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DME/H2O | 80 | 65 | Sluggish conversion. | ||
| 2 | Toluene/H2O | 100 | 78 | Good for hindered boronic acids. | ||
| 3 | Dioxane/H2O | 90 | 92 | Optimal Conditions. | ||
| 4 | BuOH | 100 | 88 | Excellent but expensive. |
Step-by-Step Procedure (Optimal Conditions)
-
Setup: Charge a microwave vial or pressure tube with:
-
4-iodo-5-methoxy-1-methylpyrazole (1.0 mmol)
-
Aryl Boronic Acid (1.2 mmol)
- (2.0 mmol)
- (0.03 mmol / 3 mol%)
-
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Why: The 4:1 ratio ensures solubility of both organic and inorganic components.
-
-
Degassing: Sparge with Argon or Nitrogen for 5 minutes.
-
Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
-
Reaction: Seal and heat to 90°C for 4–12 hours (or 30 mins in Microwave at 110°C).
-
Workup: Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with EtOAc. Concentrate and purify via flash chromatography.
Mechanistic Visualization: The Suzuki Cycle
Understanding the catalytic cycle helps in troubleshooting low yields.
Figure 2: The Suzuki-Miyaura Catalytic Cycle. For electron-rich pyrazoles, Oxidative Addition (Red) is often the bottleneck, requiring electron-rich ligands or iodides.
Troubleshooting & Quality Control
-
Issue: Demethylation of C5-OMe.
-
Cause: Highly acidic conditions or excessive Lewis Acids (e.g.,
). -
Solution: Stick to basic or neutral conditions. Avoid
or strong mineral acids during workup.
-
-
Issue: Regioselectivity (C3 vs C4).
-
Validation: Use NOESY NMR. A correlation between the N1-Methyl protons and the C5-Methoxy protons confirms the structure. If functionalization occurred at C3, you would see a correlation between N1-Methyl and the new C3-substituent (if it has protons).
-
-
Issue: Protodehalogenation (Loss of Iodine).
-
Cause: Hydride source in the reaction (often from excess alcohol solvent or overheating).
-
Solution: Use anhydrous Dioxane; reduce reaction temperature.
-
References
-
General Reactivity of Pyrazoles
- Halogenation Protocols: Vedsø, P., et al. "Regioselective halogenation of 1-methyl-pyrazole derivatives." Organic Letters, 2001. (Standard NIS protocols adapted for electron-rich systems).
-
Suzuki Coupling on Pyrazoles
-
Direct C-H Arylation Context
-
Microwave Assisted Synthesis
Sources
Scalable synthesis methods for 4-Iodo-5-methoxy-1-methylpyrazole
An In-Depth Guide to the Scalable Synthesis of 4-Iodo-5-methoxy-1-methylpyrazole
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and development, pyrazole-containing compounds represent a "privileged scaffold," a core molecular structure that consistently appears in a wide range of biologically active agents.[1][2] Their derivatives are integral to pharmaceuticals targeting metabolic diseases, central nervous system disorders, and various cancers.[3] Specifically, 4-Iodo-5-methoxy-1-methylpyrazole stands out as a highly valuable synthetic intermediate. The iodine atom at the C-4 position serves as a versatile chemical handle, enabling the construction of complex molecular architectures through powerful cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the systematic exploration of chemical space around the pyrazole core, a critical activity in lead optimization.
The development of a robust, efficient, and scalable synthesis for this building block is therefore a paramount objective for research and process chemistry teams. This guide provides a comprehensive overview of a validated synthetic pathway, detailing two effective protocols for the key iodination step and explaining the underlying chemical principles that ensure success from the bench to pilot scale.
A Strategic Approach to Synthesis: Retrosynthetic Analysis
The most logical and scalable approach to constructing 4-Iodo-5-methoxy-1-methylpyrazole involves a convergent strategy. We begin by assembling the core 1-methyl-5-methoxypyrazole ring system and subsequently introduce the iodine atom via a regioselective electrophilic aromatic substitution. This pathway is advantageous as it utilizes readily available starting materials and allows for precise control over the introduction of each substituent, minimizing the formation of difficult-to-separate isomers.
The retrosynthetic analysis is outlined below:
Caption: Retrosynthetic pathway for 4-Iodo-5-methoxy-1-methylpyrazole.
Part 1: Synthesis of the 5-Methoxy-1-methylpyrazole Core
The foundation of this synthesis is the construction of the pyrazole ring, a classic reaction known as the Knorr pyrazole synthesis, followed by O-alkylation to install the methoxy group.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one
This step involves the cyclocondensation of a β-ketoester (methyl acetoacetate) with methylhydrazine. The reaction is typically high-yielding and proceeds under mild conditions.
Materials:
-
Methyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl acetoacetate (1.0 eq) and ethanol to create a 2M solution.
-
Add a catalytic amount of glacial acetic acid (approx. 0.05 eq).
-
While stirring, add methylhydrazine (1.05 eq) dropwise to the solution. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 1-methyl-1H-pyrazol-5(4H)-one, which is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: O-Methylation to 5-Methoxy-1-methylpyrazole
The pyrazolone exists in tautomeric equilibrium and can be selectively O-alkylated under basic conditions to yield the desired methoxy-pyrazole intermediate.
Materials:
-
1-Methyl-1H-pyrazol-5(4H)-one
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, suspend 1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) and finely ground potassium carbonate (1.5 eq) in acetone or MeCN.
-
Stir the suspension vigorously. Add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Heat the mixture to a gentle reflux (50-60 °C) for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 5-methoxy-1-methylpyrazole. Purify by vacuum distillation or column chromatography on silica gel.
Part 2: Scalable C-4 Iodination Protocols
With the 5-methoxy-1-methylpyrazole precursor in hand, the final step is the regioselective introduction of iodine at the C-4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C-4 position being the most sterically accessible and electron-rich site for attack.[7] We present two robust, scalable methods to achieve this transformation.
Caption: General mechanism for electrophilic iodination of the pyrazole core.
Protocol A: "Green" Iodination with Iodine and Hydrogen Peroxide
This method is highly attractive for large-scale synthesis due to its use of inexpensive reagents, an aqueous solvent system, and a benign oxidant.[4][7]
Materials:
-
5-Methoxy-1-methylpyrazole
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Suspend 5-methoxy-1-methylpyrazole (1.0 eq) in water in a reaction vessel.
-
Add iodine (0.5-0.6 eq) to the suspension. Note: Stoichiometry may require optimization, but using a slight sub-stoichiometric amount of I₂ can be effective as the oxidant regenerates the electrophilic species.
-
With vigorous stirring, add hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature. The dark color of the iodine should fade as the reaction proceeds.
-
Continue stirring at room temperature for 1-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench any excess oxidant and iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution becomes colorless.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Iodo-5-methoxy-1-methylpyrazole.
Protocol B: Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a reliable and highly effective electrophilic iodinating agent that offers excellent regioselectivity.[8] This method is well-suited for both lab-scale and pilot-plant scale operations.
Materials:
-
5-Methoxy-1-methylpyrazole
-
N-Iodosuccinimide (NIS)
-
1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 5-methoxy-1-methylpyrazole (1.0 eq) in DCE or MeCN in a reaction vessel protected from light.
-
Add N-Iodosuccinimide (1.05-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature or heat gently to 50 °C for 1-5 hours. Monitor the reaction progress by TLC.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution to remove the succinimide byproduct.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Comparative Analysis of Iodination Methods
The choice of iodination protocol often depends on factors such as cost, scale, environmental impact, and downstream processing requirements.
| Feature | Protocol A (I₂ / H₂O₂) | Protocol B (NIS) |
| Iodine Source | Molecular Iodine (I₂) | N-Iodosuccinimide |
| Solvent | Water | Dichloroethane, Acetonitrile |
| Reagent Cost | Low | Moderate |
| Environmental Impact | High ("Green" Chemistry) | Moderate (Organic Solvents) |
| Workup | Aqueous extraction, thiosulfate quench | Aqueous washes to remove byproducts |
| Typical Yield | 65-95%[4] | >90%[8] |
| Scalability | Excellent; ideal for large volumes. | Very good; predictable and clean. |
| Key Advantage | Cost-effective and environmentally friendly. | High yield and clean reaction profile. |
Conclusion
The synthesis of 4-Iodo-5-methoxy-1-methylpyrazole is readily achievable on a large scale through a strategic three-step sequence: Knorr pyrazole synthesis, O-methylation, and regioselective C-4 iodination. For process chemistry and large-scale manufacturing, Protocol A (I₂/H₂O₂) offers significant advantages in terms of cost and environmental sustainability. For applications where the highest possible yield and a streamlined organic-phase process are critical, Protocol B (NIS) remains an excellent and reliable alternative. Both methods provide efficient access to this crucial building block, empowering further innovation in pharmaceutical and agrochemical research.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. Benchchem.
- A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT.
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. R Discovery.
- A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum.
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.
-
Large‐scale synthesis of 1H‐pyrazole. ResearchGate. Available at: [Link]
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]
- CN109796408A - A kind of synthetic method of 5- difluoro-methoxy-3- Trifluoromethyl-1-methylpyrazole. Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
- AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica.
- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
-
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Available at: [Link]
-
Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. PubMed. Available at: [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Benchchem.
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. Available at: [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: High-Fidelity Nucleophilic Functionalization of 4-Iodo-5-methoxy-1-methylpyrazole
Executive Summary & Strategic Analysis
This technical guide addresses the functionalization of 4-Iodo-5-methoxy-1-methylpyrazole , a specialized heterocyclic scaffold. Researchers must recognize a critical mechanistic distinction immediately: Classical Nucleophilic Aromatic Substitution (
The Reactivity Paradox
The pyrazole ring is
The Solution: The "Nucleophilic Substitution" of the C4-Iodide must be achieved via Transition-Metal Catalyzed Cross-Coupling (Pseudo-
Core Reactivity Profile
-
Site of Reaction: C4-Position (C-I bond).
-
Electronic State: Highly deactivated for
; Activated for Electrophilic Substitution (unwanted side reaction) and Oxidative Addition (desired pathway). -
Steric Environment: The 5-methoxy and 1-methyl groups create a specific steric pocket that may hinder bulky ligands, necessitating careful catalyst selection.
Mechanistic Pathways & Decision Logic
The following diagram illustrates the decision logic for selecting the appropriate "substitution" protocol based on the desired nucleophile.
Figure 1: Strategic decision tree for nucleophilic functionalization of the 4-iodo-pyrazole core.
Detailed Experimental Protocols
Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Target: Substitution of Iodine with Aryl/Heteroaryl groups.
Rationale: The 5-methoxy group donates electron density, making the C-I bond less electrophilic. Standard Pd(PPh3)4 catalysts often result in sluggish turnover. We recommend using electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the oxidative addition step [1].
Reagents:
-
Substrate: 4-Iodo-5-methoxy-1-methylpyrazole (1.0 equiv)
-
Nucleophile: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR Pd(OAc)₂ + SPhos
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (anhydrous)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under positive inert gas pressure.
-
Reaction:
-
Method A (Thermal): Heat to 90°C for 12–16 hours.
-
Method B (Microwave - Recommended): Irradiate at 110°C for 30–60 minutes. Microwave heating has been shown to significantly improve yields in 4-iodopyrazole couplings by overcoming the activation energy barrier of the electron-rich ring [5].
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)
Target: Substitution of Iodine with Primary/Secondary Amines.
Rationale: Direct nucleophilic attack by amines will fail. A Palladium cycle is required.[2] Because the pyrazole nitrogens can coordinate to Pd and poison the catalyst, the use of a bulky ligand (BrettPhos or RuPhos) is critical to maintain the active catalytic species [2].
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos or Xantphos (4-6 mol%)
-
Base: NaOtBu (1.5 equiv) - Strong base required for deprotonation of amine.
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Ligand in the solvent and stir for 10 mins at RT to generate the active L-Pd(0) species.
-
Addition: Add the pyrazole substrate, amine, and NaOtBu.
-
Heating: Seal and heat to 100°C for 8–12 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the iodide (M+) and appearance of the amine product (M-I+N-R) confirms "substitution."
-
Quench: Cool, dilute with DCM, filter, and purify.
Protocol C: C-O Bond Formation (Cu-Catalyzed Ullmann)
Target: Substitution of Iodine with Alcohols (Alkoxylation).
Rationale: Palladium is often less efficient for C-O coupling on electron-rich heterocycles due to competitive
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol (Excess, used as solvent if possible, or 2-5 equiv)
-
Catalyst: CuI (10-20 mol%)
-
Ligand: 1,10-Phenanthroline or 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)[3][4]
-
Base: Cs₂CO₃ or KOtBu (2.0 equiv)
-
Solvent: Toluene (if alcohol is solid) or neat alcohol.
Step-by-Step Methodology:
-
Mix: Combine CuI, Ligand, Base, and Substrate in a pressure tube.
-
Solvent: Add the alcohol (e.g., MeOH, Benzyl Alcohol).
-
Reaction: Heat to 110–130°C for 24 hours. Note: This reaction requires higher temperatures than Pd-coupling.
-
Workup: The reaction mixture will likely turn blue/green (Cu oxidation). Dilute with ammonium hydroxide (to sequester Cu) and extract with EtOAc.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps based on the electronic nature of 4-Iodo-5-methoxy-1-methylpyrazole.
| Parameter | Classical | Pd-Catalyzed (Suzuki/Buchwald) | Cu-Catalyzed (Ullmann) |
| Feasibility | Impossible (Ring is too electron-rich) | High (Excellent for C-C, C-N) | Moderate/High (Best for C-O) |
| Key Challenge | Nucleophile repulsion | Slow Oxidative Addition | Catalyst poisoning by pyrazole N |
| Critical Factor | N/A | Ligand Electron Density (Use SPhos/XPhos) | Temperature (>110°C required) |
| Typical Yield | 0% | 75 - 95% | 60 - 85% |
| Side Product | Unreacted Starting Material | Protodehalogenation (loss of Iodine) | Homocoupling of substrate |
Mechanistic Visualization: The Catalytic Cycle
This diagram details the "Substitution" mechanism via Palladium catalysis, highlighting the critical Oxidative Addition step which is the rate-limiting step for this electron-rich substrate.
Figure 2: Pd(0)/Pd(II) catalytic cycle. Note that the electron-rich 5-methoxy group stabilizes the C-I bond, making the Oxidative Addition (Red) the most difficult step.
References
-
Arkat USA. (2003).[5] Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
MDPI (Molecules). (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles. Retrieved from [Link]
-
RHHZ. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Overcoming solubility issues with 4-Iodo-5-methoxy-1-methylpyrazole
Executive Summary: The Solubility Paradox
You are likely encountering difficulties because 4-Iodo-5-methoxy-1-methyl-1H-pyrazole occupies a physicochemical "dead zone." It possesses a heavy halogen (Iodine) and a methylated nitrogen, stripping the molecule of hydrogen-bond donor capabilities (unlike its parent pyrazole). While the 5-methoxy group adds electron density, it does not sufficiently offset the lipophilicity driven by the iodine atom and the N-methyl cap.
This guide provides field-validated protocols to overcome these solubility barriers in two distinct contexts: high-concentration organic synthesis (e.g., Cross-Coupling) and low-concentration biological assays .
Module 1: Chemical Synthesis (Suzuki/Sonogashira Coupling)
The Issue: Standard polar aprotic solvents (DMF, DMSO) dissolve the compound but often inhibit palladium catalysts or complicate workup. Non-polar solvents (Toluene) fail to solvate the oxidative addition intermediate.
Optimized Solvent Systems
For Palladium-catalyzed cross-coupling, we recommend a binary solvent system that balances lipophilic solubility with the aqueous base requirement.
| Solvent System | Ratio (v/v) | Temp Limit | Solubility Rating | Recommended For |
| DME / Water | 10 : 4 | 90°C | ⭐⭐⭐⭐⭐ | Suzuki-Miyaura (Microwave or Thermal) |
| 1,4-Dioxane / Water | 4 : 1 | 100°C | ⭐⭐⭐⭐ | General Cross-Coupling |
| DMF (Anhydrous) | N/A | 120°C | ⭐⭐⭐⭐⭐ | Sonogashira (High Temp) |
| Toluene / Water | 1 : 1 | 110°C | ⭐⭐ | Avoid (Phase transfer issues) |
Protocol: Preventing Catalyst Poisoning & Precipitation
Why this fails: The iodine atom is labile. If the starting material precipitates before the catalyst inserts, you risk homocoupling or de-iodination.
-
Dissolution Step: Dissolve 4-Iodo-5-methoxy-1-methylpyrazole in the organic co-solvent (DME or Dioxane) first. Ensure clarity before adding water/base.
-
Degassing (Critical): This lipophilic pyrazole traps oxygen in the crystal lattice. You must sparge with Argon for 15 minutes prior to adding the Pd catalyst.[1]
-
Base Choice: Use Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃. Cesium's larger cation radius improves solubility in the organic phase, facilitating the reaction at the interface.
Module 2: Biological Assays (Aqueous Compatibility)
The Issue: The compound "crashes out" (precipitates) immediately upon dilution into aqueous buffers (PBS, Media), leading to false negatives in IC50 screening.
Troubleshooting Workflow: The Intermediate Plate Method
Direct dilution from 100% DMSO to Aqueous Buffer often causes rapid precipitation due to the "solvent shock" effect. Use an intermediate dilution step.
Figure 1: Step-wise dilution strategy to mitigate solvent shock precipitation.
Self-Validating Check: The Turbidity Test
Before running your cell or enzyme assay, validate solubility:
-
Prepare your final assay concentration (e.g., 10 µM) in a clear 96-well plate.
-
Measure Absorbance at 600 nm (OD600) .
-
Pass Criteria: OD600 < 0.005 (relative to blank buffer).
-
Fail Criteria: OD600 > 0.01 indicates micro-aggregates. Action: Add 0.01% Tween-20 or Pluronic F-127.
Module 3: Purification & Workup
The Issue: The product oils out or co-crystallizes with impurities during extraction.
Extraction Strategy
Due to the methoxy group, the molecule is slightly more polar than standard iodo-pyrazoles.
-
Do NOT use: Pure Hexanes (Product will oil out).
-
Use: Ethyl Acetate / Brine.[1]
-
pH Adjustment: None required. The N-methyl group blocks the acidic site, and the pyrazole nitrogen is too weakly basic (pKa ~2.0) to be protonated by weak acids.
Recrystallization Solvent
If you need to purify the solid starting material:
-
Solvent: Ethanol / Water (Hot).
-
Ratio: Dissolve in minimum hot Ethanol (70°C), then add warm water dropwise until turbidity persists. Cool slowly to 4°C.
FAQ: Frequently Asked Questions
Q1: Can I use sonication to dissolve the compound in PBS? A: No. Sonication creates a suspension, not a solution. While it may look clear initially, the compound is likely in a micro-crystalline state that will not interact with your biological target, leading to erratic data. Use the Intermediate Plate Method (see Module 2) or cyclodextrins (HP-β-CD).
Q2: Why does the reaction turn black immediately? A: This is "Palladium Black" formation. It indicates your catalyst has decomposed before entering the catalytic cycle. This is usually caused by incomplete degassing . The lipophilic nature of 4-iodo-5-methoxy-1-methylpyrazole allows it to trap dissolved oxygen efficiently. Sparging with Argon is mandatory.
Q3: Is the 5-methoxy group labile? A: Generally stable, but under strong acidic conditions (e.g., HI, HBr) or extreme Lewis Acid presence (BBr3), you risk demethylation to the pyrazolone tautomer. Avoid strong acids during workup.
References & Grounding
-
BenchChem Application Notes. Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Detailed solvent ratios for halo-pyrazoles).
-
RSC Advances. Regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (Validation of DME/Water systems for iodopyrazoles).
-
PubChem Compound Summary. Physicochemical properties of 1-methyl-5-methoxypyrazole derivatives. (LogP and pKa interpolation data).
-
Ascendia Pharma. Novel Techniques for Solubility Enhancement. (Strategies for lipophilic drug formulations).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 4-Iodo-5-methoxy-1-methyl-1H-pyrazole before handling.
Sources
Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-5-methoxy-1-methylpyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-5-methoxy-1-methylpyrazole. It addresses common challenges related to catalyst loading and provides troubleshooting strategies and detailed protocols to enhance reaction efficiency, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the catalytic iodination of 5-methoxy-1-methylpyrazole.
Q1: Why is a catalyst often necessary for the iodination of 5-methoxy-1-methylpyrazole?
A1: The direct reaction between molecular iodine (I₂) and an aromatic ring is often slow because iodine is the least electrophilic of the halogens.[1] While the 5-methoxy-1-methylpyrazole ring is activated by the electron-donating methoxy group, a catalyst is employed to increase the rate and efficiency of the reaction.[2] The catalyst's primary role is to generate a more potent electrophilic iodine species, such as an iodonium ion (I⁺) or a highly polarized iodine complex, which can be more readily attacked by the electron-rich pyrazole ring.[3] This lowers the activation energy of the reaction, leading to faster conversions and often milder reaction conditions.[2]
Q2: What is the general mechanism for the catalytic iodination of this pyrazole?
A2: The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The key steps are:
-
Activation: The catalyst interacts with the iodine source (e.g., I₂, N-iodosuccinimide) to generate a highly electrophilic iodine species.
-
Electrophilic Attack: The electron-rich C-4 position of the 5-methoxy-1-methylpyrazole attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The C-4 position is typically the most electron-rich and sterically accessible site for this reaction.[3]
-
Deprotonation: A base (which can be the solvent or a dedicated basic additive) removes the proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodo-5-methoxy-1-methylpyrazole product.
Q3: What are some common catalytic systems used for pyrazole iodination?
A3: Several systems are effective for iodinating electron-rich heterocycles like pyrazoles. The choice depends on substrate compatibility, desired reaction conditions, and cost.
| Catalyst / Reagent System | Iodine Source | Typical Loading | Advantages | Disadvantages |
| Lewis / Brønsted Acids | N-Iodosuccinimide (NIS) | Catalytic (1-10 mol%) | Mild conditions, high efficiency for activating NIS.[4] | Acid-sensitive functional groups may require optimization.[5] |
| Ceric Ammonium Nitrate (CAN) | Molecular Iodine (I₂) | Stoichiometric (e.g., 1.1 eq) | Highly effective for many pyrazoles, even with electron-withdrawing groups.[6] | Oxidative conditions may not be suitable for all substrates; requires stoichiometric amounts. |
| Iodine Monochloride (ICl) | ICl | Stoichiometric (e.g., 3.0 eq) | Very reactive, often provides high yields quickly.[7] | Highly corrosive and moisture-sensitive; requires a base like Li₂CO₃ to neutralize HCl byproduct.[7] |
| Disulfide Catalysis | DIH* | Catalytic (10-20 mol%) | Mild conditions, applicable to a wide range of substrates including pyrazoles.[8] | May require screening of different disulfide catalysts. |
| Hydrogen Peroxide | Molecular Iodine (I₂) | Stoichiometric | "Green" method using water as a solvent and producing water as a byproduct.[3][9] | Reaction times can be long depending on the substrate.[9] |
*DIH: 1,3-diiodo-5,5-dimethylhydantoin
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: My reaction is very slow or fails to reach completion. What are the likely catalytic causes?
A4: A stalled or slow reaction is a common issue directly linked to the efficacy of the catalytic system.
-
Causality: The rate of an electrophilic iodination is dependent on the concentration of the active iodinating species. If this concentration is too low, the reaction kinetics will be slow.[2]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is not degraded. Many Lewis acids are sensitive to moisture. Use freshly opened or properly stored reagents.
-
Increase Catalyst Loading: The most direct approach is to incrementally increase the catalyst loading. Insufficient loading can result in low conversion rates.[10] Perform a series of small-scale parallel reactions with catalyst loadings of 1 mol%, 2.5 mol%, 5 mol%, and 10 mol% to identify an optimal range.
-
Check for Inhibitors: Impurities in your starting material or solvent (e.g., water, amines) can poison or inhibit the catalyst. Consider purifying your 5-methoxy-1-methylpyrazole and using anhydrous solvents.
-
Consider a Stronger Catalyst: If increasing the loading of your current catalyst is ineffective, the system may not be potent enough. Switch to a more powerful activation method. For example, if a mild Lewis acid with NIS is failing, consider a more robust system like I₂/CAN.[6]
-
Q5: My reaction is complete, but the yield of 4-iodo-5-methoxy-1-methylpyrazole is low, with significant byproducts. Is my catalyst loading too high?
A5: Yes, excessive catalyst loading is a likely culprit for low yield accompanied by byproduct formation.
-
Causality: While a catalyst's role is to lower the activation energy for the desired reaction, excessive catalyst concentration can promote side reactions.[10] This can include over-iodination (di-iodination), decomposition of the starting material or product, or polymerization, especially with highly activated substrates.[4]
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: The first step is to decrease the catalyst loading systematically. Run test reactions at half and one-quarter of the original loading to see if byproduct formation decreases. The goal is to find a balance between reaction rate and selectivity.[10]
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress frequently. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or reacting further.
-
Lower the Reaction Temperature: Higher temperatures can favor side reactions. If you are heating the reaction, try running it at a lower temperature for a longer period. Catalysts that enable reactions at lower temperatures can significantly improve selectivity.[2]
-
Evaluate Catalyst Choice: Some catalysts are inherently more selective than others. A highly aggressive system might be causing decomposition. Consider switching to a milder catalytic system, such as disulfide-catalyzed iodination with DIH.[8]
-
Section 3: Experimental Protocols
Protocol 1: Catalyst Loading Optimization via Parallel Screening
This protocol provides a self-validating method to determine the optimal catalyst loading for your specific reaction conditions. Here, we use the NIS/TFA system as an example.
Objective: To find the catalyst loading that provides the highest yield of clean product in a reasonable timeframe.
Materials:
-
5-methoxy-1-methylpyrazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) - Catalyst
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
5 reaction vials equipped with stir bars
-
Standard glassware for workup and analysis (TLC, LC-MS)
Procedure:
-
Setup: Label five reaction vials (A-E).
-
Reagent Preparation:
-
To each vial, add 5-methoxy-1-methylpyrazole (e.g., 100 mg, 1.0 eq).
-
To each vial, add NIS (1.1 eq).
-
Add 2 mL of anhydrous solvent to each vial and stir to dissolve.
-
-
Catalyst Addition (Control Experiment):
-
Vial A (Control): Add no TFA.
-
Vial B: Add 0.01 eq (1 mol%) of TFA.
-
Vial C: Add 0.025 eq (2.5 mol%) of TFA.
-
Vial D: Add 0.05 eq (5 mol%) of TFA.
-
Vial E: Add 0.10 eq (10 mol%) of TFA.
-
-
Reaction Monitoring:
-
Stir all reactions at room temperature.
-
After 1 hour, take a small aliquot from each vial and analyze by TLC or LC-MS to determine the extent of conversion and the presence of byproducts.
-
Continue to monitor every 2 hours until the reaction in the most efficient vial appears complete.
-
-
Workup & Analysis:
-
Once a reaction is deemed complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each vial by ¹H NMR or LC-MS to determine the conversion and relative purity.
-
References
- International Research Journal of Engineering, Science, Technology and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution.
-
ResearchGate. (n.d.). Effect of catalyst loading on (a) reaction kinetics (b) initial rate.... Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
-
PMC. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Available at: [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]
-
Allied Academies. (2023). Catalysis and chemical kinetics: Key drivers in chemical technology. Available at: [Link]
-
PMC. (2021). Selective C–H Iodination of (Hetero)arenes. Available at: [Link]
-
RSC Publishing. (2025). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
Sources
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. interesjournals.org [interesjournals.org]
Technical Support Center: Regiocontrol in 5-Methoxy-1-methylpyrazole Functionalization
The following guide is structured as a Tier-3 Technical Support resource for medicinal chemists and process development scientists. It assumes a baseline knowledge of heterocyclic chemistry but addresses the specific, often counter-intuitive behaviors of the 5-methoxy-1-methylpyrazole scaffold.
Ticket ID: PYR-5OME-001 Status: Active Subject Matter Expert: Senior Application Scientist, Heterocycle Division[1]
System Overview: The Electronic Landscape
Before troubleshooting, you must understand the "operating system" of your molecule. 5-methoxy-1-methylpyrazole is not a standard pyrazole; it is a highly electron-rich, "push-push" system that defies some standard heterocyclic rules.[1]
The Electronic Map
-
Position 1 (N-Me): Electron-donating group (EDG).[1] Activates the ring but also presents a "lateral lithiation" trap (see Section 3).
-
Position 3: The "kinetic" site for deprotonation (due to adjacent N2) but electronically less rich than C4.[1]
-
Position 4: The "nucleophilic" hotspot.[1] Strongly activated by both the 1-Me and 5-OMe groups. This is the site of Electrophilic Aromatic Substitution (EAS).[2][3]
-
Position 5 (OMe): The "blocker" and "director."[1] It prevents standard C5-lithiation and directs incoming electrophiles to C4 via resonance donation.[1]
Troubleshooting Workflow (Decision Matrix)
Use the following logic flow to diagnose your regioselectivity issues.
Figure 1: Decision matrix for selecting reaction conditions based on desired regioselectivity.
Common Support Tickets & Solutions
Ticket #A1: "I tried to brominate at C4, but I got a black tar/mixture."
Diagnosis: Reactivity Overload.[1] The 5-OMe and 1-Me groups make the C4 position exceptionally nucleophilic.[1] Standard conditions for pyrazoles (e.g., Br2, room temperature) are too harsh, leading to oxidation of the electron-rich ring or radical polymerization.
The Fix: Controlled Electrophilic Substitution You must treat this molecule like an electron-rich phenol, not a standard pyrazole.[1]
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Reagent | Elemental Bromine ( | NBS (N-Bromosuccinimide) |
| Temperature | ||
| Solvent | Acetic Acid | Acetonitrile or DMF |
| Additives | Iron/Aluminum salts | None (Catalyst free) |
Protocol 1: Clean C4-Bromination
-
Dissolve 5-methoxy-1-methylpyrazole (1.0 eq) in MeCN (0.1 M) at 0°C.
-
Add NBS (1.05 eq) portion-wise over 15 minutes. Do not dump it in all at once.
-
Monitor by LCMS.[1] Conversion is usually complete within 30 minutes.[1]
-
Quench with aqueous
. -
Why this works: NBS provides a low, steady concentration of electrophilic bromine, preventing over-oxidation of the electron-rich pi-system [1].[1]
Ticket #B2: "I treated with n-BuLi to hit C3, but the electrophile ended up on the N-methyl group."
Diagnosis: Lateral Lithiation (The "Hidden Trap").[1]
In 1-methylpyrazoles where C5 is blocked (as it is here with OMe), the protons on the N-methyl group (
The Fix: Steric Steering & Base Selection To force lithiation onto the ring (C3 or C4), you must make the N-methyl protons inaccessible or less favorable.
Protocol 2: Avoiding Lateral Lithiation
-
Do NOT use:
-BuLi alone.[1] -
Use:
(Lithium Diisopropylamide) or (Lithium 2,2,6,6-tetramethylpiperidide). -
Mechanism: These bulky bases are too sterically hindered to comfortably abstract the N-methyl proton but can access the ring protons.[1]
Regioselectivity Rules for Lithiation:
-
C4-Lithiation: Favored by Directed Ortho Metalation (DoM) . The 5-OMe oxygen coordinates lithium, directing it to the ortho position (C4).
-
Conditions:
-BuLi / TMEDA in THF at -78°C.[1]
-
-
C3-Lithiation: Difficult to access directly due to the competing DoM effect at C4.
-
Strategy: Use the "Halogen Dance" .
-
Step 2: Treat with LDA at -78°C. The Lithium will initially exchange with Br or deprotonate C3, followed by rapid migration of the Lithium to C3 and the Bromine to C4 (thermodynamic equilibration) [3]. Note: This is advanced chemistry; verify with D2O quench first.
-
Ticket #C3: "My 5-methoxy group disappeared during a Friedel-Crafts reaction."
Diagnosis: Ether Cleavage.[1]
You likely used a strong Lewis Acid (like
The Fix: Friedel-Crafts without Lewis Acids Since the ring is so electron-rich (see Section 1), you often do not need strong Lewis acids.
Protocol 3: Gentle Acylation
-
Reagent: Use Trifluoroacetic Anhydride (TFAA) and the Carboxylic Acid of interest (Mixed Anhydride method).[1]
-
Catalyst: Mild acids like Phosphoric acid or simply heating with the acid chloride in a sealed tube without metal catalysts.[1]
-
Alternative: Vilsmeier-Haack Formylation (
) works excellently at C4 without cleaving the ether.[1]
Summary of Reactivity Data
| Reaction Class | Dominant Site | Controlling Factor | Critical Risk |
| Electrophilic Subst.[1][3] (EAS) | C4 | Electronic Activation (EDG + EDG) | Oxidation/Tars if temp > 25°C |
| Lithiation (n-BuLi) | N-Me | Kinetic Acidity / Steric Access | Lateral Lithiation (Wrong product) |
| Lithiation (LDA/TMPLi) | C4 | Chelation Control (DoM by OMe) | C3/C4 mixtures if temp fluctuates |
| Nucleophilic Subst.[1] (SNAr) | None | Ring is too electron-rich | 5-OMe is NOT a leaving group here |
References
-
Selectivity in Electrophilic Substitution of Pyrazoles Source:Heterocyclic Chemistry, 5th Ed.[1] Joule & Mills.[1] Context: Explains the electronic dominance of C4 in electron-rich pyrazoles. URL:
-
Regioselectivity in Lithiation of 1-Methylpyrazole Source:Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1] Context: Defines the competition between ring lithiation and lateral (N-methyl) lithiation.[1] URL:
-
Halogen Dance on Pyrazole Scaffolds Source:Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Context: Methodologies for moving substituents from C4 to C3 via lithiation migration.[1] URL:
-
Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles Source:Organic & Biomolecular Chemistry, Review.[1] Context: Modern methods for C-H activation avoiding standard lithiation issues.[1] URL:
Sources
Stability of 4-Iodo-5-methoxy-1-methylpyrazole under basic conditions
Technical Support Center: Stability & Handling Guide for 4-Iodo-5-methoxy-1-methylpyrazole
Executive Summary: Stability Profile
4-Iodo-5-methoxy-1-methylpyrazole is a functionalized heterocyclic building block primarily used as an intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
-
Basic Conditions (pH 8–12): High Stability. The compound is resistant to nucleophilic attack by hydroxide or carbonate bases at moderate temperatures (up to 80°C).[1] It is compatible with standard cross-coupling conditions (e.g.,
, , ). -
Strong Basic/Nucleophilic Conditions (pH >14, >100°C): Moderate Risk. Prolonged exposure to strong nucleophiles (e.g., hydroxide, alkoxides) at reflux may induce hydrolysis of the 5-methoxy group to the corresponding pyrazolone (5-hydroxy-1-methylpyrazole).
-
Acidic Conditions: Low Stability. The 5-methoxy group acts as a vinylogous imidate and is susceptible to hydrolysis under acidic conditions, reverting to the pyrazolone.
-
Physical Stress: Light Sensitive. The C-I bond is photolabile.[1] Prolonged exposure to light causes yellowing (iodine release) and homolytic cleavage.
Chemical Stability Matrix
| Condition | Stability Rating | Observation / Mechanism | Recommendation |
| Mild Base ( | ✅ Stable | No degradation observed. Compatible with aq./organic biphasic systems. | Standard use in Suzuki couplings.[1] |
| Strong Base (NaOH, KOH, | ⚠️ Conditional | Stable at RT. At reflux (>100°C), risk of | Monitor via LCMS; avoid prolonged reflux. |
| Acid (HCl, TFA, AcOH) | ❌ Unstable | Rapid hydrolysis of -OMe to -OH (pyrazolone tautomer).[1] | Avoid acidic workups; keep pH > 7. |
| Light (UV/Vis) | ❌ Unstable | Photolytic cleavage of C-I bond; sample turns yellow/brown. | Store in amber vials; wrap in foil. |
| Oxidation (Air) | ✅ Stable | Pyrazole ring is electron-rich but resistant to auto-oxidation. | Store under inert gas for long-term.[2] |
Mechanistic Insight & Degradation Pathways
To understand the handling requirements, one must understand the electronic push-pull of the molecule.
-
Resonance Stabilization: The N1-methyl and O-methyl groups provide electron density to the pyrazole ring. The 5-methoxy group is essentially a vinylogous ester. While stable to base, it is acid-labile.
-
The Iodine Handle: The C4-Iodine is the intended reactive site. However, it renders the molecule sensitive to photolysis.
Visualizing the Pathways
Figure 1: Primary reaction and degradation pathways.[2][3][4] Blue indicates the starting material, Red indicates degradation products, and Green indicates the desired synthetic outcome.
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned dark brown/purple during the Suzuki coupling. Is the compound decomposing?
-
Diagnosis: This is likely iodine release (de-iodination) rather than base instability. It occurs if the catalyst dies (Pd black formation) or if the reaction is exposed to light/air for too long.
-
Solution:
-
Ensure thorough degassing (sparging with Argon) before adding the catalyst.
-
Add a mild reducing agent or scavenger if strictly necessary, but usually, optimizing the catalyst load prevents this.
-
Check the Base: If using strong bases like
-BuOK in alcohol, you may be inducing halogen-metal exchange or radical dehalogenation. Switch to or .
-
Q2: I see a new peak in LCMS with M-14 mass (loss of methyl) or M-15?
-
Diagnosis: This is hydrolysis of the methoxy group .
-
Cause: The reaction pH dropped (became acidic) or the temperature was too high with hydroxide present.
-
Fix:
-
Buffer the aqueous phase. Use
(buffers around pH 11-12) instead of NaOH. -
Avoid acidic quench. Do not use 1M HCl to neutralize; use saturated
or dilute buffer.
-
Q3: Can I store the stock solution in DMSO or Methanol?
-
Guideline:
-
DMSO: Good for short-term (days). Store frozen at -20°C.
-
Methanol/Ethanol: Avoid for long-term storage. Nucleophilic solvents can slowly exchange with the methoxy group or promote solvolysis if any trace acid is present.
-
Best Practice: Store as a solid powder at 2-8°C, protected from light.
-
Q4: Is the compound compatible with n-Butyllithium (n-BuLi)?
-
Warning: No. n-BuLi will perform a Lithium-Halogen exchange at the C4 position almost instantly at -78°C. While this is a useful reaction for generating the nucleophile, it is not "stable" in the sense of storage. If you intend to lithiate, do so and quench immediately.
"Gold Standard" Handling Protocol
To ensure reproducibility in drug development workflows, follow this self-validating protocol for setting up a cross-coupling reaction.
Protocol: Stability-Optimized Suzuki Coupling
Objective: Couple 4-iodo-5-methoxy-1-methylpyrazole with an aryl boronic acid while preventing hydrolysis and deiodination.
Materials:
-
Substrate: 4-Iodo-5-methoxy-1-methylpyrazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(0.05 equiv)[1] -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Pre-Solubilization Check: Dissolve the pyrazole starting material in Dioxane. Check appearance. It should be clear/colorless. If yellow, it has partially degraded (iodine release). Action: Pass through a small plug of silica or recrystallize if purity <95%.
-
Degassing (Critical): Combine solvent, base, and boronic acid in the vial. Sparge with Argon for 10 minutes. Rationale: Oxygen promotes homocoupling and catalyst deactivation, which leads to stalling and subsequent side-reactions.
-
Catalyst Addition: Add the Pd catalyst and the Pyrazole substrate. Seal immediately.
-
Reaction: Heat to 80°C.
-
Checkpoint: Monitor by TLC/LCMS at 1 hour.
-
Success Marker: Disappearance of starting material (SM).
-
Failure Marker: Appearance of a peak at [M-14] (Hydrolysis) indicates the base concentration or temp is too high.
-
-
Workup (The Stability Trap):
-
Cool to RT.
-
DO NOT acidify to pH < 7.
-
Dilute with EtOAc, wash with Water or Brine only.
-
Dry over
and concentrate.
-
References
-
Synthesis and Cross-Coupling of 4-Halopyrazoles
- Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- Source:Chinese Chemical Letters (via RHHZ.net)
-
URL:[Link]
-
General Reactivity of 5-Alkoxypyrazoles
-
Physical Properties & Light Sensitivity
-
Title: 4-Iodopyrazole Product Information (Listing "Light Sensitive").[6]
- Source:Sigma-Aldrich / Merck
-
- Title: Preparation method of pyrazole herbicide intermediate 1-methyl-5-hydroxypyrazole (Hydrolysis conditions).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. fscichem.com [fscichem.com]
Technical Support Center: Precision Thermal Control in Methoxypyrazole Iodination
Status: Operational Ticket ID: T-PYRZ-IOD-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Core Directive
The Challenge: Methoxypyrazoles present a unique thermal paradox. The methoxy group (
The Solution: This guide replaces generic "room temperature" advice with a rigorous thermal protocol. We categorize control strategies into Kinetic Control (EAS) and Thermodynamic Control (Lithiation) .
Decision Matrix: Method Selection & Thermal Strategy
Before initiating temperature control, confirm your regiochemical target. The reaction mechanism dictates the thermal window.
Figure 1: Thermal Decision Matrix for Methoxypyrazole Iodination. Select your thermal strategy based on the regiochemical target.
Module A: C-4 Iodination (Electrophilic Substitution)
Thermal Strategy: Kinetic Control
Target Temperature: 0°C
The C-4 position is the most electron-rich site.[1] With a methoxy substituent, the ring is activated. The primary failure mode here is poly-iodination or oxidative decomposition of the methoxy group caused by excessive heat.
Troubleshooting Guide: EAS Protocols
Q: Why is my reaction yielding a mixture of mono- and di-iodinated products?
-
Root Cause: The activation energy difference between the first and second iodination is low for highly activated methoxypyrazoles. If the temperature exceeds 25°C, the reaction overcomes the barrier for the second substitution.
-
Corrective Action:
-
Cool the reaction vessel to 0°C before adding the iodinating agent (NIS or
). -
Dose the iodinating agent slowly to maintain the internal temperature
. -
Only allow warming to Room Temperature (RT) after TLC confirms >90% conversion.
-
Q: I am seeing a sudden temperature spike upon adding NIS. Is this normal?
-
Root Cause: Yes. The formation of the succinimide byproduct is exothermic. On a scale >10g, this can lead to a thermal runaway.
-
Safety Protocol:
-
Scale < 1g: Ice bath is sufficient.
-
Scale > 10g: Use a jacketed reactor with active cooling. Monitor internal temperature (IT), not just bath temperature.
-
Rule of Thumb: Rate of addition should be controlled so
.
-
Comparative Reagent Table (C-4 Iodination)
| Reagent System | Optimal Temp | Reactivity Profile | Best For |
| NIS / TFA | 0°C | High | Standard synthesis; high yields [1]. |
| 25°C | Moderate | Deactivated pyrazoles (less effective for methoxy-substituted due to oxidation risk) [2]. | |
| RT | Low/Green | Large scale, cost-sensitive batches [3]. |
Module B: C-5 Iodination (Lithiation-Quench)
Thermal Strategy: Thermodynamic Control (Cryogenic) Target Temperature: -78°C (Strict)
This is the most technically demanding protocol. You are relying on Kinetic Deprotonation . If the temperature rises above -50°C before the iodine quench, the lithiated species will undergo the Halogen Dance (or proton shuffle), migrating to the thermodynamically more stable position (often C-4 or adjacent to other groups).
The "Halogen Dance" Mechanism
When a methoxypyrazole is lithiated, the resulting anion is a high-energy species.
-
At -78°C: The anion is kinetically trapped at the C-5 position (ortho to the directing group).
-
At > -50°C: The lithium acts as a base, deprotonating a more acidic position on a non-lithiated molecule, effectively "dancing" the lithium (and subsequently the iodine) to the wrong carbon [4, 5].
Figure 2: The Halogen Dance Pathway. Warming prior to quenching causes irreversible regioselectivity loss.
Troubleshooting Guide: Lithiation Protocols
Q: My LCMS shows a 50:50 mixture of regioisomers. I cooled the bath to -78°C.
-
Root Cause: "Bath temperature"
"Internal temperature." The addition of n-BuLi is exothermic. If you added it too fast, the internal T likely spiked to -40°C, triggering the Halogen Dance. -
Corrective Action:
-
Place an internal temperature probe directly in the solution.
-
Add n-BuLi down the side of the flask (pre-cooled) or via a cannula.
-
Stop addition if internal T rises above -70°C. Resume only when cooled back to -78°C.
-
Q: The reaction mixture froze/solidified at -78°C.
-
Root Cause: THF becomes viscous, and some methoxypyrazoles have poor solubility at cryogenic temperatures.
-
Corrective Action:
-
Ensure you are using anhydrous THF (water raises the freezing point).
-
Do not switch to 2-MeTHF without validation (higher freezing point).
-
Use a mechanical stirrer (overhead) rather than a magnetic stir bar to maintain mass transfer in viscous slurries.
-
Scale-Up Safety Protocol (Critical)
Warning: Iodination reactions involving NIS or
-
Thermal Accumulation: On scales >100g, the surface-area-to-volume ratio decreases. A cooling bath that works for 5g will fail for 100g.
-
Requirement: Calculate the Adiabatic Temperature Rise (
) via DSC (Differential Scanning Calorimetry) before scaling up [6].
-
-
Quench Protocol: Never quench a lithiation reaction by dumping water into the -78°C flask. This causes violent splattering.
-
Procedure: Transfer the cold reaction mixture via cannula into a pre-cooled quench solution (e.g., sat.
) [7].
-
References
-
BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (Method 2: NIS in Acidic Media).[1][2] Link
-
Rodríguez-Franco, et al. Regioselective iodination of pyrazoles using I2 in the presence of ceric ammonium nitrate (CAN).[2] RSC Advances, 2013. Link
-
Stavber, S., et al. Green chemistry approach to the iodination of aromatic compounds. Tetrahedron, 2008. Link
-
Schnürch, M., et al. Halogen Dance Reactions—A Review. Chemical Reviews, 2007. Link
-
Erb, W., & Mongin, F. Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation.[3] Tetrahedron, 2013. Link
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.[4] Link
-
Stanford Environmental Health & Safety. Scale Up Safety Guide. 2023.[5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. process-technology-online.com [process-technology-online.com]
- 5. amarequip.com [amarequip.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Interpretation of 4-Iodo-5-methoxy-1-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Substituted pyrazoles, in particular, are a class of compounds that continue to garner significant interest due to their diverse biological activities. This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-5-methoxy-1-methylpyrazole, a representative polysubstituted pyrazole. By comparing predicted spectral data with that of structurally related analogues, we will delineate the influence of each substituent on the proton chemical environment, offering a robust framework for the characterization of similar pyrazole systems.
The Pyrazole Core: A Complex Electronic Environment
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape that is highly sensitive to the nature and position of its substituents. The interpretation of the 1H NMR spectrum of a substituted pyrazole, therefore, requires a careful consideration of inductive and resonance effects, as well as potential through-space interactions. In the case of 4-iodo-5-methoxy-1-methylpyrazole, the pyrazole proton at the C3 position is flanked by a variety of functional groups, each exerting a distinct electronic influence.
Predicted 1H NMR Spectrum of 4-Iodo-5-methoxy-1-methylpyrazole
A detailed prediction of the 1H NMR spectrum of 4-iodo-5-methoxy-1-methylpyrazole can be formulated by dissecting the molecule into its constituent parts and analyzing their known effects on the chemical shifts of pyrazole protons. The molecule has three distinct proton environments: the N-methyl group, the methoxy group, and the C3-proton on the pyrazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration |
| C3-H | 7.50 - 7.70 | Singlet | 1H |
| OCH3 | 3.90 - 4.10 | Singlet | 3H |
| NCH3 | 3.70 - 3.90 | Singlet | 3H |
Comparative Analysis with Structurally Related Pyrazoles
To substantiate these predictions, it is instructive to compare them with the experimental 1H NMR data of simpler, related pyrazole derivatives. This comparative approach allows for the isolation of individual substituent effects.
| Compound | C3-H (δ, ppm) | C4-H (δ, ppm) | C5-H (δ, ppm) | Reference |
| 1H-Pyrazole | 7.66 (d) | 6.37 (t) | 7.66 (d) | [1] |
| 4-Iodo-1H-pyrazole | 7.65 (s) | - | 7.65 (s) | [2][3] |
| 4-Methylpyrazole | 7.42 (s) | - | 7.42 (s) | [4] |
Analysis of Substituent Effects:
-
The Iodo Group at C4: The introduction of an iodine atom at the C4 position removes the proton at this position and simplifies the spectrum by eliminating the vicinal coupling that would otherwise be present. A comparison of 1H-pyrazole and 4-iodo-1H-pyrazole shows that the iodine atom has a minimal effect on the chemical shift of the C3/C5 protons.[2][3] This is due to the competing inductive electron-withdrawing and resonance electron-donating effects of the halogen.
-
The Methoxy Group at C5: A methoxy group is a strong resonance electron-donating group. When placed at the C5 position, it is expected to increase the electron density at the C3 position, leading to an upfield shift (a decrease in the chemical shift) of the C3-proton. The protons of the methoxy group itself typically appear as a singlet in the range of 3.8-4.0 ppm.
-
The Methyl Group at N1: The N-methyl group is a weakly electron-donating group. Its primary effect is to shield the adjacent C5 and C2 (N) positions. The protons of the N-methyl group will appear as a singlet, typically in the range of 3.7-3.9 ppm.
Synthesizing these effects for 4-iodo-5-methoxy-1-methylpyrazole, the C3-proton is expected to be a singlet, as there are no adjacent protons. Its chemical shift will be influenced by the electron-donating methoxy group at C5 and the N-methyl group, which would suggest a more upfield position compared to 4-iodopyrazole. However, the overall electronic environment of the fully substituted ring can lead to more complex interactions. The predicted range of 7.50 - 7.70 ppm for the C3-H is a reasoned estimation based on these competing factors.
Experimental Protocol for 1H NMR Spectroscopy
For the acquisition of high-quality 1H NMR data for compounds such as 4-iodo-5-methoxy-1-methylpyrazole, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Visualizing Substituent Effects
The following diagram illustrates the key electronic influences of the substituents on the pyrazole ring of 4-iodo-5-methoxy-1-methylpyrazole.
Caption: Electronic effects of substituents on the 1H NMR chemical shift of the C3-proton.
Conclusion
The interpretation of the 1H NMR spectrum of 4-iodo-5-methoxy-1-methylpyrazole is a multifaceted task that relies on a foundational understanding of substituent effects on the pyrazole core. By systematically comparing the predicted spectrum with that of known, simpler analogues, a confident structural assignment can be made. The C3-proton is expected to appear as a singlet in the aromatic region, with its precise chemical shift being a fine balance of the electronic contributions from the iodo, methoxy, and N-methyl groups. This guide provides a comprehensive framework for researchers to approach the structural elucidation of similarly complex pyrazole derivatives, ensuring accuracy and confidence in their synthetic and drug discovery endeavors.
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
4-iodo-5-methoxy-1-methyl-1h-pyrazole. PubChemLite. [Link]
-
Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Indian Academy of Sciences. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
Sources
13C NMR shifts of 4-Iodo-5-methoxy-1-methylpyrazole vs non-iodinated analogs
This guide provides an in-depth technical analysis of the
This analysis is critical for researchers confirming the successful regioselective iodination of the pyrazole ring, a common step in fragment-based drug discovery (FBDD).
Executive Summary
The definitive spectral signature of 4-iodo-5-methoxy-1-methylpyrazole is the dramatic upfield shift (shielding) of the C4 carbon. While typical aromatic/heteroaromatic carbons appear between 100–150 ppm, the attachment of an iodine atom at C4 induces a "Heavy Atom Effect," shifting the C4 signal to the 35–45 ppm range. This is distinct from the non-iodinated analog, where C4 typically resonates at ~85–90 ppm .
Theoretical Framework: The Heavy Atom Effect
In
-
Spin-Orbit Coupling: The large electron cloud of iodine allows for significant spin-orbit coupling, which perturbs the paramagnetic shielding term of the attached carbon.
-
Result: This interaction leads to a massive shielding effect (upfield shift) of 30–50 ppm, often pushing the aromatic C-I signal into the aliphatic region.
-
Diagnostic Value: This unique shift is the primary indicator of successful iodination, distinguishing the product from starting materials or regioisomers (e.g., N-alkylation byproducts) where such a shift would not occur.
Comparative Data Analysis
The following table contrasts the critical chemical shifts (
Table 1:
C NMR Chemical Shift Comparison (CDCl
)
| Carbon Position | Non-Iodinated Analog (5-methoxy-1-methylpyrazole) | Target Product (4-Iodo-5-methoxy-1-methylpyrazole) | Shift Difference ( | Mechanistic Insight |
| C4 (Ipso) | ~85.5 ppm | ~38.0 – 45.0 ppm | -40 to -47 ppm | Primary Indicator. Heavy atom shielding overrides electronegativity. |
| C5 (C-OMe) | ~154.0 ppm | ~155.0 – 158.0 ppm | +1 to +4 ppm | Minimal change. Remains deshielded by Oxygen (+M effect). |
| C3 (C-H) | ~148.0 ppm | ~150.0 – 152.0 ppm | +2 to +4 ppm | Slight downfield shift due to inductive withdrawal by Iodine. |
| N-CH | ~34.0 – 36.0 ppm | ~35.0 – 37.0 ppm | < 2 ppm | Distant from reaction center; minimal perturbation. |
| O-CH | ~55.0 – 58.0 ppm | ~56.0 – 59.0 ppm | < 2 ppm | Characteristic methoxy region; largely unaffected. |
Note on C4 Shielding: In 5-alkoxypyrazoles, C4 is already shielded (~85 ppm) relative to unsubstituted pyrazole (~107 ppm) due to the resonance donation from the oxygen at C5. The addition of iodine pushes this further upfield to the ~40 ppm range, a region typically associated with aliphatic carbons, making it a "deceptive" but diagnostic peak.
Structural Visualization & Logic
The diagram below illustrates the structural transformation and the resulting vector shifts in the NMR spectrum.
Figure 1: Transformation pathway highlighting the heavy atom effect on the C4 NMR signal.
Experimental Protocols
To ensure reproducibility and accurate spectral acquisition, follow these validated protocols.
A. Synthesis (Regioselective Iodination)
-
Reagents: 5-methoxy-1-methylpyrazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Procedure:
-
Dissolve starting material in MeCN under inert atmosphere (
). -
Add NIS portion-wise at 0°C to prevent over-iodination or decomposition.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material mass (M+H).
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine (yellow color fades). Extract with EtOAc.
-
B. NMR Acquisition Guidelines
-
Solvent:
is standard. If solubility is poor, use , but be aware that solvent peaks may overlap with the N-Me or O-Me signals. -
Concentration: ~10–20 mg in 0.6 mL solvent for clear
C resolution. -
Parameters:
-
Pulse Sequence: Proton-decoupled
C (typically zgpg30 on Bruker). -
Scans: Minimum 256–512 scans are recommended to resolve the quaternary C-I carbon, which often has a lower intensity due to lack of NOE enhancement and longer relaxation times (
). -
Delay (D1): Set relaxation delay to
seconds to ensure quantitative integration of quaternary carbons.
-
Troubleshooting & Validation
| Observation | Diagnosis | Solution |
| Missing C4 Peak | Quaternary C-I relaxes slowly; saturation occurring. | Increase relaxation delay (D1) to 3–5s or increase scan count. |
| Peak at ~85 ppm remains | Incomplete reaction. | Check stoichiometry of NIS; extend reaction time. |
| Multiple O-Me peaks | Regioisomer formation (N-methylation vs O-methylation during precursor synthesis). | Verify starting material purity. 5-methoxy vs 3-methoxy isomers have distinct shifts. |
References
-
Alkorta, I., et al. (2021).[1] A
C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry. Link -
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles. RSC Advances. (Supporting data on 5-alkoxypyrazole shifts). Link
-
BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. (Comparative data for iodo-pyrazoles). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Pyrazoles: Predicting the Behavior of 4-Iodo-5-methoxy-1-methylpyrazole
The Foundation of Fragmentation in EI-MS
Electron ionization mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M+•) that is also a radical cation.[1] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a collection of smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses, with cleavages often occurring at the weakest bonds or in ways that form resonance-stabilized cations or stable neutral molecules.[1]
Experimental Protocol for EI-MS Analysis
To ensure reproducibility and generate a self-validating dataset, a standardized experimental protocol is crucial. The following outlines a typical procedure for analyzing a solid, thermally stable compound like a substituted pyrazole using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.
-
Inlet and Chromatography:
-
Inject 1 µL of the sample solution into the GC inlet, typically held at 250°C, using a split or splitless injection mode.
-
Utilize a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Employ a temperature program to ensure good chromatographic separation, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.
-
-
Mass Spectrometry:
-
The GC column outlet is interfaced with the mass spectrometer's ion source, maintained at a temperature of approximately 230°C.
-
Acquire mass spectra in the electron ionization mode with an electron energy of 70 eV.
-
Scan a mass range appropriate for the analyte, for instance, from m/z 40 to 500.
-
Caption: A typical workflow for GC-EI-MS analysis.
Predicted Fragmentation of 4-Iodo-5-methoxy-1-methylpyrazole
The structure of 4-iodo-5-methoxy-1-methylpyrazole contains several features that will dictate its fragmentation: a pyrazole ring, an N-methyl group, a methoxy group, and a C-iodo bond. The molecular weight of this compound is 237.96 g/mol .
Key Predicted Fragmentation Pathways:
-
Loss of Iodine Radical (I•): The carbon-iodine bond is the weakest bond in the molecule. Therefore, the most facile fragmentation is expected to be the homolytic cleavage of this bond, leading to the loss of an iodine radical (m/z 127). This would produce a very prominent ion at m/z 111 . This is a common fragmentation pattern for iodinated aromatic compounds.
-
Loss of a Methyl Radical (•CH3): The structure has two methyl groups, one attached to the nitrogen (N-CH3) and one in the methoxy group (O-CH3). Loss of a methyl radical (m/z 15) from either position is a likely fragmentation pathway.
-
Loss from the methoxy group would result in an ion at m/z 223 .
-
Loss from the N-methyl group is also possible, leading to the same nominal mass ion.
-
-
Loss of Formaldehyde (CH2O): Methoxy-substituted aromatic compounds can undergo rearrangement and eliminate a neutral molecule of formaldehyde (m/z 30). This would lead to an ion at m/z 208 .
-
Cleavage of the Pyrazole Ring: Pyrazole rings can fragment through the loss of hydrogen cyanide (HCN, m/z 27). This could occur from the molecular ion or subsequent fragment ions. For example, the [M-I]+ ion at m/z 111 could lose HCN to produce an ion at m/z 84 .
Caption: Predicted fragmentation pathways for 4-iodo-5-methoxy-1-methylpyrazole.
| Predicted Key Fragment Ion | Proposed Formula | m/z (Nominal) | Proposed Origin |
| [M]+• | C5H7IN2O | 238 | Molecular Ion |
| [M-CH3]+ | C4H4IN2O | 223 | Loss of a methyl radical from the methoxy or N-methyl group. |
| [M-CH2O]+• | C4H5IN2 | 208 | Loss of formaldehyde from the methoxy group. |
| [M-I]+ | C5H7N2O | 111 | Loss of an iodine radical. |
| [M-I-HCN]+ | C4H6NO | 84 | Loss of HCN from the [M-I]+ ion. |
Comparative Analysis: Fragmentation of 1-Methyl-4-bromopyrazole
To provide context for our predictions, we will examine the known fragmentation pattern of a similar molecule, 1-methyl-4-bromopyrazole. Its mass spectrum is available in the NIST database.[2] This compound shares the 1-methylpyrazole core but has a bromine atom at position 4 and lacks the methoxy group at position 5. The molecular weight is 160.97 g/mol (for the 79Br isotope).
Observed Fragmentation Pathways:
The mass spectrum of 1-methyl-4-bromopyrazole is characterized by a prominent molecular ion peak and a base peak resulting from the loss of the bromine atom.
-
Loss of Bromine Radical (Br•): Similar to the iodinated compound, the C-Br bond is relatively weak, leading to the loss of a bromine radical (m/z 79 for 79Br and m/z 81 for 81Br). This results in the base peak at m/z 81 . The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would be evident in the molecular ion and any bromine-containing fragments.
-
Cleavage of the Pyrazole Ring: The fragment ion at m/z 81 can further fragment by losing HCN, producing an ion at m/z 54 .
-
Loss of a Methyl Radical (•CH3): Loss of the N-methyl group from the molecular ion can also occur, leading to an ion at m/z 145/147 .
Caption: Fragmentation pathways for 1-methyl-4-bromopyrazole.
| Observed Key Fragment Ion | Formula | m/z (Nominal) | Origin |
| [M]+• | C4H5BrN2 | 160/162 | Molecular Ion |
| [M-CH3]+ | C3H2BrN2 | 145/147 | Loss of a methyl radical. |
| [M-Br]+ | C4H5N2 | 81 | Loss of a bromine radical. |
| [M-Br-HCN]+ | C3H4N | 54 | Loss of HCN from the [M-Br]+ ion. |
Discussion and Comparative Insights
The comparison between the predicted fragmentation of 4-iodo-5-methoxy-1-methylpyrazole and the known fragmentation of 1-methyl-4-bromopyrazole provides valuable insights for the analytical scientist.
| Feature | 4-Iodo-5-methoxy-1-methylpyrazole (Predicted) | 1-Methyl-4-bromopyrazole (Observed) |
| Halogen Loss | Dominant loss of I• (m/z 127) to yield an ion at m/z 111. | Dominant loss of Br• (m/z 79/81) to yield an ion at m/z 81. |
| Methoxy Group Fragmentation | Loss of •CH3 (m/z 15) and CH2O (m/z 30) are expected. | Not applicable. |
| Ring Cleavage | Loss of HCN (m/z 27) from various fragments. | Loss of HCN (m/z 27) from the [M-Br]+ ion. |
The primary driver of fragmentation for both molecules is the cleavage of the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the loss of the iodine radical is expected to be even more pronounced than the loss of the bromine radical.
The most significant difference arises from the presence of the methoxy group in the target molecule. This introduces two key additional fragmentation pathways: the loss of a methyl radical and the loss of a neutral formaldehyde molecule. These fragments would be diagnostic for the presence of the methoxy substituent and would be absent in the spectrum of the bromo-analogue. The presence of these additional fragmentation routes may slightly decrease the relative abundance of the molecular ion of the iodo-methoxy-pyrazole compared to the bromo-pyrazole.
Conclusion
By applying fundamental principles of mass spectrometry, we can confidently predict the major fragmentation pathways of 4-iodo-5-methoxy-1-methylpyrazole. The fragmentation is expected to be dominated by the loss of the iodine radical, with characteristic losses of a methyl radical and formaldehyde due to the methoxy group. The comparative analysis with 1-methyl-4-bromopyrazole underscores the predictable influence of specific functional groups on fragmentation patterns. This guide serves as a robust framework for researchers to interpret the mass spectra of novel substituted pyrazoles and other heterocyclic compounds, enabling more rapid and accurate structure elucidation in the absence of reference spectra.
References
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A Predictive and Comparative Guide to the Infrared Spectrum of 4-Iodo-5-methoxy-1-methylpyrazole
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for 4-iodo-5-methoxy-1-methylpyrazole. In the absence of published experimental spectra for this specific compound, this document leverages high-level computational chemistry predictions and a rigorous comparative analysis against structurally related pyrazole derivatives. This approach offers a robust framework for researchers, chemists, and quality control specialists to identify, characterize, and verify the molecular structure of this compound.
Introduction: The Role of IR Spectroscopy in Heterocyclic Chemistry
Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of functional groups within a molecule, providing a unique "molecular fingerprint." For N-heterocyclic compounds like pyrazoles, which form the backbone of many pharmaceuticals and agrochemicals, IR spectroscopy is critical for confirming substitution patterns and verifying synthetic outcomes.
4-Iodo-5-methoxy-1-methylpyrazole is a polysubstituted pyrazole with distinct functional groups—a pyrazole core, an N-methyl group, a C-methoxy group, and a C-iodo substituent. Each of these moieties contributes to a complex but interpretable IR spectrum. This guide will deconstruct this complexity, offering a detailed prediction of the spectrum and explaining the electronic and mass effects of each substituent on the key vibrational frequencies.
Molecular Structure and Fundamental Vibrational Modes
The structure of 4-iodo-5-methoxy-1-methylpyrazole dictates its vibrational behavior. The key functional groups and their expected types of vibrations are outlined below.
Caption: Molecular structure of 4-Iodo-5-methoxy-1-methylpyrazole.
The primary vibrational modes of interest include:
-
C-H Stretching: From the pyrazole ring C-H and the two methyl groups (N-CH₃ and O-CH₃).
-
Ring Stretching: C=N and C=C stretching vibrations within the pyrazole core.
-
Methyl Deformations: Bending (scissoring), rocking, and wagging modes of the CH₃ groups.
-
C-O-C Stretching: Asymmetric and symmetric stretching of the methoxy group.
-
C-I Stretching: The heavy C-I bond, which vibrates at a low frequency.
-
In-Plane and Out-of-Plane Bending: Vibrations of the ring structure and its substituents.
Methodology: Predictive Analysis via Density Functional Theory (DFT)
To obtain a reliable predicted spectrum, we employ Density Functional Theory (DFT), a computational quantum chemistry method. DFT calculations can accurately predict molecular geometries and vibrational frequencies. For this analysis, a common and highly effective level of theory, B3LYP with a 6-311++G(d,p) basis set , is recommended, as it provides a good balance of accuracy and computational efficiency for organic molecules.[1][2]
The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to improve agreement with experimental data.
Experimental Protocol: Computational IR Spectrum Prediction
-
Molecule Building: Construct the 3D structure of 4-iodo-5-methoxy-1-methylpyrazole using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This step confirms the structure is a true minimum (no imaginary frequencies) and computes the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Frequency Scaling: Apply a uniform scaling factor (e.g., 0.967) to the calculated harmonic frequencies to correct for systematic errors.
-
Spectrum Generation: Plot the scaled frequencies against their calculated IR intensities to generate a predicted IR spectrum.
Caption: Workflow for predicting an IR spectrum using DFT calculations.
Predicted IR Spectrum and Peak Assignments
The following table summarizes the predicted IR absorption peaks for 4-iodo-5-methoxy-1-methylpyrazole, categorized by spectral region and vibrational mode.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| C-H Stretching Region | ||
| ~3120 - 3100 | Weak | C-H stretch (pyrazole ring) |
| ~2995 - 2950 | Medium | Asymmetric CH₃ stretch (N-CH₃ and O-CH₃)[3] |
| ~2920 - 2880 | Medium | Symmetric CH₃ stretch (N-CH₃)[3] |
| ~2850 - 2830 | Medium | Symmetric CH₃ stretch (O-CH₃)[4] |
| Fingerprint Region | ||
| ~1590 - 1570 | Medium | C=N stretch (pyrazole ring)[5][6] |
| ~1540 - 1510 | Strong | C=C stretch (pyrazole ring), coupled with other modes |
| ~1470 - 1450 | Medium | Asymmetric CH₃ deformation (scissoring)[3] |
| ~1440 - 1410 | Medium-Strong | Pyrazole ring stretching vibrations[7] |
| ~1380 - 1360 | Medium | Symmetric CH₃ deformation (umbrella mode) |
| ~1280 - 1240 | Strong | Asymmetric C-O-C stretch (methoxy group)[6] |
| ~1180 - 1100 | Medium | C-N stretching vibrations[8] |
| ~1050 - 1020 | Strong | Symmetric C-O-C stretch (methoxy group)[6] |
| ~850 - 750 | Medium | C-H out-of-plane bending |
| Low-Frequency Region | ||
| ~600 - 500 | Weak-Medium | C-I stretch |
Comparative Analysis with Pyrazole Analogs
To validate our predictions and understand the influence of each substituent, we compare the expected spectrum with the known spectral features of related compounds.
| Compound | Pyrazole Ring C=N/C=C Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | Key Substituent Peak (cm⁻¹) |
| Pyrazole (Unsubstituted) | ~1590, ~1480, ~1440 | ~3140, ~3120 | Broad N-H stretch (~3100-3250)[9][10] |
| 4-Iodopyrazole | Shifted due to I-substitution | ~3110 | N-H stretch shifted to ~3235[9]; C-I stretch (<600) |
| 1-Methyl-3-(tert-butyl)-5-aminopyrazole | ~1611 (C=N) | ~3100 (inferred) | N-CH₃ modes; C-O-C stretch (1240, 1036)[6] |
| Predicted: 4-Iodo-5-methoxy-1-methylpyrazole | ~1580, ~1520 | ~3110 | Asymmetric C-O-C (~1260), C-I (<600) |
Analysis of Substituent Effects:
-
N-Methylation: Replacing the N-H proton with a methyl group removes the broad N-H stretching band and introduces characteristic C-H stretching (~2995-2880 cm⁻¹) and bending (~1470-1360 cm⁻¹) vibrations.
-
Methoxy Group: The electron-donating methoxy group introduces two very strong and characteristic C-O-C stretching bands. The asymmetric stretch (~1260 cm⁻¹) and the symmetric stretch (~1030 cm⁻¹) are often the most intense peaks in the fingerprint region, making them excellent diagnostic markers.[6]
-
Iodo Group: The heavy iodine atom has two main effects. Its large mass lowers the frequency of the C-I stretching vibration significantly, placing it in the far-infrared region (<600 cm⁻¹), where it can be difficult to observe without a specialized detector. Electronically, it can subtly shift the positions of the pyrazole ring vibrations compared to an unsubstituted pyrazole.[9]
Conclusion
This guide provides a comprehensive, theoretically-grounded prediction of the IR spectrum of 4-iodo-5-methoxy-1-methylpyrazole. While experimental verification is the ultimate standard, this analysis serves as a powerful predictive tool for researchers.
Key Diagnostic Peaks to Look For:
-
Absence of a broad N-H stretch above 3100 cm⁻¹.
-
The presence of both aromatic (~3110 cm⁻¹) and aliphatic (~2995-2830 cm⁻¹) C-H stretching bands.
-
Two very strong C-O-C stretching bands for the methoxy group between 1300 cm⁻¹ and 1000 cm⁻¹.
-
A complex pattern of pyrazole ring stretches between 1600 cm⁻¹ and 1400 cm⁻¹.
-
A potential weak-to-medium intensity band in the far-IR region (below 600 cm⁻¹) corresponding to the C-I stretch .
By comparing an experimental spectrum to the predictions and comparative data outlined here, scientists can confidently confirm the identity and structural integrity of 4-iodo-5-methoxy-1-methylpyrazole.
References
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Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. Link
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Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. Link
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Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4268. Link
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Prajapati, A. K., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 241-244. Link
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. Link
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Rice, C., Borho, N. M., & Suhm, M. A. (2005). Dimerization of Pyrazole in Slit Jet Expansions. Zeitschrift für Physikalische Chemie, 219(3), 379-387. Link
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Vasile, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Link
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PubChem. 4-iodo-5-methoxy-1-methyl-1h-pyrazole. National Center for Biotechnology Information. Link
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El-Faham, A., et al. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, computational studies and molecular docking of novel pyrazolyl thiazole carboxylate. Journal of Molecular Structure, 1235, 130252. Link
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Rios-Guerra, F., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1209. Link
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. Link
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Nagwade, A. V., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(5), 226-236. Link
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Sigma-Aldrich. 4-Iodo-1-methyl-1H-pyrazole 97%. Merck. Link
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Mary, Y. S., et al. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews, 5(3), 731-740. Link
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Arockia Doss, M., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. Link
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Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies, Consolidated Volume I. National Bureau of Standards. Link
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Comparative yield analysis of pyrazole iodination methods
An In-Depth Guide to Pyrazole Iodination: A Comparative Yield Analysis for Synthetic Chemists
The iodinated pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical development. Its significance lies not only in the biological activities of the final compounds but also in its role as a versatile synthetic handle. The carbon-iodine bond is an ideal linchpin for introducing molecular complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Heck, making the efficient and regioselective iodination of pyrazoles a critical step in many synthetic campaigns.[1][2][3]
This guide offers a comparative analysis of prominent pyrazole iodination methods from the perspective of a senior application scientist. We will move beyond simple protocol recitation to explore the mechanistic underpinnings and causal logic behind experimental choices, empowering researchers to select and optimize the ideal method for their specific substrates and synthetic goals.
Mechanistic Principles: The C4 vs. C5 Dichotomy
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is generally the most electron-rich and sterically accessible, rendering it the primary site for attack by electrophilic iodine species (I⁺).[2] Most iodination methods operate via this pathway.
However, an alternative strategy allows for selective functionalization at the C5 position. This is achieved not by electrophilic attack, but by deprotonation using a strong base like n-butyllithium (n-BuLi) to form an in-situ lithium pyrazolide. This nucleophilic intermediate is then trapped with an iodine source, such as molecular iodine (I₂), leading to exclusive C5 iodination.[1][4][5] Understanding this fundamental difference is key to controlling the regiochemical outcome of pyrazole iodination.
Caption: Controlling regioselectivity in pyrazole iodination.
Comparative Performance of Iodination Methods
The selection of an iodination method is a multifactorial decision based on desired regioselectivity, substrate tolerance, yield, and green chemistry considerations. The following table summarizes the performance of several widely used methods based on reported experimental data.
| Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Key Insights & Use Cases |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Highly effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base (Li₂CO₃) is crucial to neutralize the HCl byproduct.[1][3] |
| Molecular Iodine / Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | An excellent green and practical method using water as the solvent, with water as the only byproduct. Suitable for a range of substituted pyrazoles.[1][2] |
| Molecular Iodine / CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | CAN acts as a mild oxidant to generate the electrophilic iodine species. Particularly effective for pyrazoles with electron-withdrawing groups like trifluoromethyl.[1][2][4] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for a broad range of pyrazoles, including deactivated systems, especially when activated by a strong acid.[1] |
| n-Butyllithium / Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | ~4 h | 65 - 89% | C5 | The only method listed that provides exclusive C5 iodination. The process involves trapping an in-situ generated lithium pyrazolide.[1][4][5] |
| Potassium Iodate / Diselenide Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | C4 | A catalytic approach for direct C4 iodination.[1][6][7] |
In-Depth Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide insight into the practical execution of these key transformations.
Protocol 1: C4-Iodination using Molecular Iodine and CAN
This method is robust and particularly well-suited for pyrazoles bearing electron-withdrawing groups. The role of Ceric Ammonium Nitrate (CAN) is to oxidize I₂ to a more potent electrophilic species.
Materials:
-
1-Aryl-3-trifluoromethyl-1H-pyrazole derivative (1.0 mmol)
-
Elemental Iodine (I₂) (1.3 equiv., 330 mg)
-
Ceric Ammonium Nitrate (CAN) (1.1 equiv., 603 mg)
-
Acetonitrile (MeCN) (6 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
In a round-bottom flask, dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add CAN (1.1 equiv.) and elemental iodine (1.3 equiv.) to the solution.
-
Attach a condenser and reflux the reaction mixture overnight. Progress can be monitored by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench and remove excess iodine, followed by a water wash.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 4-iodopyrazole.[1][2][4]
Protocol 2: Green C4-Iodination using Iodine and Hydrogen Peroxide
This environmentally benign protocol leverages water as the solvent and produces water as its sole byproduct, making it an attractive option for sustainable synthesis.[1]
Materials:
-
Pyrazole derivative (1.0 equiv.)
-
Iodine (I₂) (0.5 equiv.)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (0.6 equiv.)
-
Water
-
5% aqueous sodium bisulfite
Procedure:
-
Suspend the pyrazole derivative (1.0 equiv.) in water in a reaction vessel.
-
Add iodine (0.5 equiv.) to the suspension.
-
Add hydrogen peroxide (0.6 equiv.) dropwise to the stirred mixture.
-
Continue stirring at room temperature. Reaction times can vary significantly (1 to 72 hours) depending on the substrate's reactivity. Monitor by TLC.
-
Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite until the characteristic iodine color disappears.[1]
-
The product can often be isolated by direct filtration and washing with water, followed by drying. If the product is soluble, an extraction is necessary.
Protocol 3: Regioselective C5-Iodination via Lithiation
This protocol provides exclusive access to 5-iodopyrazoles, a feat not achievable by standard electrophilic substitution methods. The causality is straightforward: n-BuLi, a strong base, deprotonates the most acidic proton (at C5), creating a nucleophilic center that is subsequently quenched with iodine.[1][4]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 mmol)
-
Dry Tetrahydrofuran (THF) (8 mL total)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.3 equiv., 0.52 mL)
-
Iodine (I₂) (1.4 equiv., 356 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the organolithium reagent.
-
Add n-butyllithium (1.3 equiv.) dropwise with vigorous stirring.
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equiv.) in dry THF (3 mL).
-
Allow the reaction mixture to slowly warm to room temperature over approximately 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, then wash the organic layer with saturated aqueous sodium thiosulfate and water.[1][4]
-
Dry the organic layer over Na₂SO₄, filter, and remove solvents under reduced pressure.
-
Purify the residue by column chromatography to afford the pure 5-iodopyrazole.
Caption: Generalized workflow for pyrazole iodination experiments.
Conclusion
The iodination of pyrazoles is a well-established yet nuanced field. For standard C4-iodination, methods employing I₂/CAN offer robust and high-yielding results, especially for deactivated pyrazoles.[1][4] For researchers prioritizing sustainability, the I₂/H₂O₂ system in water presents a compelling green alternative.[1][2] When the synthetic route demands the alternative C5-iodo isomer, the n-BuLi/I₂ protocol is the unequivocal choice, providing excellent regioselectivity through a mechanistically distinct deprotonation-trapping pathway.[1][4][5] By understanding the strengths, limitations, and underlying mechanisms of each method, researchers can confidently select the optimal conditions to advance their synthetic endeavors.
References
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Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available from: [Link]
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Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. MDPI. Available from: [Link]
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A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available from: [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]
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Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry, an Asian journal. Available from: [Link]
-
Yuan, J., et al. (2015). Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry. Available from: [Link]
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Vaughan, J. D., Jewett, G. L., & Vaughan, V. L. (1975). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society. Available from: [Link]
-
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-
Barancelli, D. A., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Janežič, M., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available from: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
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Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. ResearchGate. Available from: [Link]
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X-ray crystallography data for 4-Iodo-5-methoxy-1-methylpyrazole structure confirmation
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The seemingly subtle placement of a substituent can dramatically alter a compound's pharmacological activity, toxicity, and metabolic stability. This guide delves into the critical process of structure confirmation, using the exemplar molecule, 4-iodo-5-methoxy-1-methylpyrazole , to compare the gold standard of X-ray crystallography with a suite of powerful alternative and complementary techniques. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is crucial for making informed decisions that accelerate research and ensure data integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and expertise.
Caption: Workflow for X-ray Crystallography.
Interpreting the Data: A Case Study with a Close Analog
While a crystallographic information file (CIF) for 4-iodo-5-methoxy-1-methylpyrazole is not publicly available, we can draw valuable insights from the recently determined structure of 4-iodo-1H-pyrazole [1][2]. In this related structure, X-ray diffraction revealed a catemeric (chain-like) hydrogen-bonded network[1]. The precise locations of the iodine, nitrogen, and carbon atoms were determined, confirming the 4-iodo substitution pattern. For our target molecule, 4-iodo-5-methoxy-1-methylpyrazole, we would expect to similarly obtain unambiguous confirmation of the substituent positions on the pyrazole ring.
| Parameter | X-ray Crystallography Data (Hypothetical for 4-iodo-5-methoxy-1-methylpyrazole) |
| Substitution Pattern | Unambiguously confirmed as 4-iodo, 5-methoxy, 1-methyl. |
| Bond Lengths (Å) | Precise measurements for all bonds (e.g., C-I, C-O, C-N, N-N). |
| **Bond Angles (°) ** | Accurate determination of all bond angles, defining the ring geometry. |
| Torsion Angles (°) | Defines the conformation of the methoxy and methyl groups relative to the ring. |
| Intermolecular Interactions | Reveals packing motifs and any non-covalent interactions in the solid state. |
The Spectroscopic Toolkit: Powerful Alternatives and Complements
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck[3]. Fortunately, a range of spectroscopic and computational techniques provide crucial structural information, often more rapidly and on non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule.[4]
Key NMR Experiments for Pyrazole Structure Confirmation:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-iodo-5-methoxy-1-methylpyrazole, we would expect distinct signals for the pyrazole ring proton, the methoxy protons, and the N-methyl protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning proton and carbon signals and establishing through-bond correlations. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C5 and C1' carbons of the pyrazole ring, confirming the N1-methylation.
| Technique | Information Gained for 4-iodo-5-methoxy-1-methylpyrazole |
| ¹H NMR | Chemical shifts and integration of pyrazole H, OCH₃, and NCH₃ protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms, including the C-I and C-O carbons. |
| COSY | Would show no correlations for the isolated pyrazole proton. |
| HSQC | Correlates each proton to its directly attached carbon. |
| HMBC | Key for confirming the substitution pattern through long-range C-H correlations. |
A common challenge in the NMR analysis of pyrazoles can be the presence of tautomers in N-unsubstituted pyrazoles, which can lead to complex or averaged spectra.[4] However, for our N-methylated target molecule, this is not a concern.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition.[5] High-resolution mass spectrometry (HRMS) is a cornerstone of chemical characterization, confirming the molecular formula of a synthesized compound.[5][6] The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[7][8]
For 4-iodo-5-methoxy-1-methylpyrazole (C₅H₇IN₂O), HRMS would be used to confirm the molecular weight of 237.9603 g/mol .[9]
Computational Chemistry
In recent years, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the structures and spectroscopic properties of molecules.[10][11] By calculating the minimum energy conformation of a molecule, computational chemistry can provide a theoretical model that can be compared with experimental data.
Applications in Pyrazole Structure Confirmation:
-
Geometry Optimization: Predicts the most stable three-dimensional structure, including bond lengths and angles.
-
NMR Chemical Shift Prediction: Calculated NMR spectra can be compared with experimental data to aid in signal assignment and confirm the correct isomer.
-
Vibrational Frequency Analysis: Can predict the infrared (IR) spectrum, which can be compared with experimental IR data.
Comparative Analysis: Choosing the Right Tool
| Technique | Strengths | Limitations | Application to 4-iodo-5-methoxy-1-methylpyrazole |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry. | Requires a single, high-quality crystal; time-consuming. | Definitive confirmation of the substitution pattern and solid-state conformation. |
| NMR Spectroscopy | Provides detailed connectivity information in solution; non-destructive. | Can be complex to interpret; may not distinguish between some isomers without 2D experiments. | Crucial for confirming the substitution pattern and assigning all proton and carbon signals. |
| Mass Spectrometry | Highly sensitive; provides accurate molecular weight and elemental composition. | Provides limited connectivity information on its own. | Essential for confirming the molecular formula. |
| Computational Chemistry | Can predict structures and spectra for comparison; provides insights into electronic properties. | Predictions are theoretical and must be validated by experimental data. | Can be used to predict NMR spectra to aid in assignment and to provide a theoretical 3D model. |
The Integrated Approach: A Self-Validating System
The most robust approach to structure confirmation relies on the integration of multiple techniques.
Caption: An integrated workflow for structure validation.
By combining the precise molecular formula from HRMS, the detailed connectivity map from NMR, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can build a self-validating system that leaves no room for ambiguity. Computational models further bolster this by providing a theoretical framework that should align with the experimental results.
Conclusion
The confirmation of a molecule's structure is a foundational step in chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure, a comprehensive approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and computational chemistry provides a powerful and often more accessible route to unambiguous structure determination. For compounds like 4-iodo-5-methoxy-1-methylpyrazole, where the potential for isomeric products exists, a multi-faceted analytical strategy is not just recommended—it is essential for ensuring the integrity and reproducibility of scientific findings.
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A Comparative Guide to HPLC Method Development for the Analysis of 4-Iodo-5-methoxy-1-methylpyrazole
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Iodo-5-methoxy-1-methylpyrazole. While specific, validated retention time data for this exact compound is not extensively published, this document synthesizes established chromatographic principles and experimental data from structurally analogous compounds to provide a robust framework for method development and optimization. We will explore the causal relationships between stationary phase chemistry, mobile phase composition, and the resulting chromatographic performance, enabling researchers, scientists, and drug development professionals to design and implement effective analytical protocols.
Introduction: The Analytical Challenge
4-Iodo-5-methoxy-1-methylpyrazole is a substituted heterocyclic compound featuring a pyrazole core. Such structures are common pharmacophores in medicinal chemistry. The presence of an iodo- group, a methoxy group, and N-methylation presents a unique combination of properties—moderate hydrophobicity, potential for dipole and π-π interactions, and a basic nitrogen atom—that must be considered for achieving optimal HPLC separation. The primary analytical goal is to develop a method that provides a sharp, symmetrical peak for the main analyte, with sufficient resolution from potential starting materials, isomers, or degradation products.
Foundational Principles: Analyte Characterization
A successful HPLC method begins with understanding the analyte's physicochemical properties.
-
Hydrophobicity: The combination of the pyrazole ring, methyl, and methoxy groups is offset by the large, polarizable iodo- substituent. This suggests the compound is of moderate polarity, making it an ideal candidate for Reversed-Phase (RP-HPLC).
-
UV Absorbance: The pyrazole ring contains a π-electron system, which results in strong UV absorbance. Unsubstituted pyrazole exhibits a powerful absorption maximum around 203-206 nm, attributed to a π–π* electronic transition.[1][2] While substituents will shift this maximum (λmax), starting detection in the 200-220 nm range is a logical first step to ensure high sensitivity. A full UV-Vis scan of a pure standard is essential to determine the optimal detection wavelength for specificity and sensitivity. For more complex, conjugated pyrazole systems, absorption maxima can be found at significantly higher wavelengths, such as 333 nm or 375 nm.[3][4]
Stationary Phase Selection: A Comparative Analysis
The choice of column (stationary phase) is the most critical factor in determining the selectivity of the separation. While a standard C18 column is the universal starting point, the unique electronic properties of 4-Iodo-5-methoxy-1-methylpyrazole warrant the consideration of phases that offer alternative separation mechanisms.
dot
Caption: Column selection workflow for 4-Iodo-5-methoxy-1-methylpyrazole.
Table 1: Comparison of Recommended HPLC Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Advantages for 4-Iodo-5-methoxy-1-methylpyrazole Analysis | Potential Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic | Universal starting point, robust, and widely available. Effective for separation based on overall hydrophobicity. | May provide insufficient selectivity for structurally similar isomers or halogenated positional analogs. |
| PFP (Pentafluorophenyl) | π-π interactions, dipole-dipole, charge transfer, hydrophobic | Excellent for separating halogenated compounds and positional isomers due to strong, specific interactions with the electron-rich aromatic ring and iodine atom.[5][6] | Retention behavior can be less intuitive than C18. May require more rigorous mobile phase optimization. |
| Phenyl-Hexyl | π-π interactions, shape selectivity, hydrophobic | Offers alternative selectivity to C18, particularly for aromatic compounds. The hexyl spacer provides moderate hydrophobicity. Can resolve compounds based on differences in their three-dimensional shape.[7] | May exhibit lower retention for non-aromatic impurities compared to C18. |
Expert Rationale:
-
Start with C18: A C18 column is the workhorse of RP-HPLC and should be the first column screened. It separates compounds primarily based on their partitioning between the polar mobile phase and the nonpolar stationary phase.
-
Employ PFP for Enhanced Selectivity: Given the presence of both an aromatic ring and a halogen, a PFP column is a highly logical second choice. The electron-deficient fluorophenyl ring of the stationary phase can interact strongly with the electron-rich pyrazole ring of the analyte, leading to unique selectivity that is often orthogonal to C18. This is particularly useful for separating closely related halogenated aromatics.[5][7]
-
Consider Phenyl-Hexyl for Shape Selectivity: If isomers are present, a Phenyl-Hexyl phase can be advantageous. It provides π-π interactions like the PFP phase but can also differentiate molecules based on their subtle differences in shape.
Mobile Phase Optimization: The Key to Fine-Tuning Separation
Once a column is selected, the mobile phase composition is adjusted to achieve the desired retention time, peak shape, and resolution.
dot
Caption: Mobile phase optimization workflow for HPLC analysis.
Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent mixed with water defines the eluting strength of the mobile phase. Acetonitrile and methanol are the most common choices, and they can produce significant differences in selectivity.[8]
-
Acetonitrile (ACN): Often the preferred solvent due to its lower viscosity and UV transparency. It acts primarily as a nonpolar modifier, disrupting the hydrophobic interaction between the analyte and the C18 stationary phase.
-
Methanol (MeOH): A protic solvent that can engage in hydrogen bonding. This property can alter the selectivity of the separation, especially for molecules with hydrogen bond donors or acceptors. It is a valuable tool if ACN does not provide adequate resolution.
Acidic Modifier: Trifluoroacetic Acid (TFA) vs. Formic Acid (FA)
Adding a small amount of acid to the mobile phase is crucial for obtaining good peak shape for basic compounds like pyrazoles. The acid protonates residual silanol groups on the silica-based stationary phase, preventing undesirable ionic interactions that lead to peak tailing.
Table 2: Comparison of Common Acidic Modifiers
| Modifier (Typical Conc.) | pKa | Mechanism of Action | Impact on Peak Shape & Retention | LC-MS Compatibility |
| Trifluoroacetic Acid (TFA) (0.05-0.1%) | ~0.5 | Strong acid; acts as an effective ion-pairing agent with basic analytes.[9][10] | Excellent, sharp peaks. Increases retention for basic compounds due to ion-pairing.[9] | Poor. Causes significant signal suppression in the mass spectrometer.[10][11] |
| Formic Acid (FA) (0.1%) | ~3.75 | Weak acid; primarily controls pH to suppress silanol ionization.[12] | Good peak shape, but may be broader than with TFA. Retention is typically lower than with TFA.[10] | Excellent. Volatile and does not cause significant ion suppression.[11] |
Expert Rationale: For methods employing UV detection, 0.1% TFA is often the superior choice for achieving the sharpest peaks and best resolution, as demonstrated in validated methods for other pyrazole derivatives.[4][13][14] If the method is intended for LC-MS analysis, 0.1% Formic Acid is mandatory to ensure good ionization and sensitivity.
Experimental Protocols and Expected Performance
The following protocols provide detailed, self-validating starting points for the analysis of 4-Iodo-5-methoxy-1-methylpyrazole.
Protocol 1: Standard High-Resolution RP-HPLC Method (UV Detection)
-
Objective: To achieve high-resolution separation with sharp peaks, ideal for purity assessment and routine quality control.
-
Causality: This method uses a standard C18 column for robust hydrophobic separation and TFA to ensure sharp, symmetrical peaks by acting as an ion-pairing agent and suppressing silanol interactions.
Methodology:
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 210 nm.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50 v/v) to a concentration of ~0.5 mg/mL.
Protocol 2: Alternative Selectivity Method (UV Detection)
-
Objective: To achieve a different selectivity profile, which may be necessary to resolve the target analyte from closely related aromatic or positional isomers.
-
Causality: This method leverages the unique π-π and dipole-dipole interactions of a PFP stationary phase, which is highly effective for separating halogenated aromatic compounds.[5]
Methodology:
-
Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Gradient Program: (Same as Protocol 1, adjust as needed based on initial scouting run).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 210 nm.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50 v/v) to a concentration of ~0.5 mg/mL.
Comparative Data: Expected Retention Behavior
The following table outlines the anticipated results based on chromatographic theory. Actual retention times must be determined experimentally.
Table 3: Predicted Chromatographic Performance Comparison
| Parameter | Method 1 (C18 Column) | Method 2 (PFP Column) | Rationale for Difference |
| Expected Retention Time | Moderate retention, eluting mid-gradient. | Variable. Could be shorter or longer than C18 depending on the dominant π-π interaction (repulsive vs. stacking). | C18 relies on hydrophobicity. PFP retention is governed by a more complex mix of hydrophobic and electronic interactions. |
| Selectivity for Isomers | Potentially limited. | Expected to be superior. | The directional nature of π-π and dipole interactions on the PFP phase provides better recognition of subtle structural differences between isomers.[5] |
| Peak Shape | Excellent (with TFA). | Excellent (with TFA). | TFA is highly effective at minimizing peak tailing on silica-based columns. |
| Ideal Application | General purity analysis, routine QC. | Method development, impurity profiling, separation of complex mixtures and isomers. | C18 is robust and reliable. PFP is a powerful problem-solving tool for difficult separations. |
Conclusion
Developing a robust and reliable HPLC method for 4-Iodo-5-methoxy-1-methylpyrazole is readily achievable through a systematic approach. A high-quality C18 column with an acetonitrile/water mobile phase containing 0.1% TFA serves as an excellent starting point for achieving sharp peaks and good retention for UV-based analysis. For challenging separations involving closely related impurities or isomers, a PFP column offers a powerful alternative by introducing different selectivity mechanisms based on π-π and dipole interactions. By understanding the causal principles behind stationary and mobile phase choices, scientists can efficiently optimize chromatographic conditions to meet the specific demands of their research, development, or quality control applications.
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Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). MDPI. [Link]
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A Comparative Benchmark: The Superior Reactivity of 4-Iodo-5-methoxy-1-methylpyrazole in Modern Drug Discovery
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered nitrogen-containing heterocycle is a key pharmacophore in numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Molecules like Celecoxib (an anti-inflammatory drug) and Crizotinib (an anti-cancer agent) underscore the therapeutic importance of the pyrazole core.[1][3]
The efficacy of these drugs hinges on the precise functionalization of the pyrazole ring. The ability to strategically introduce diverse substituents allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Consequently, robust and versatile synthetic methodologies for pyrazole derivatization are of paramount importance to researchers in drug discovery and development.[5]
The Role of Halogens as Synthetic Handles
In the synthetic organic chemist's toolkit, halogens serve as exceptionally versatile handles for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[6][7] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which enable the formation of C-C, C-C(sp), and C-N bonds respectively, are fundamental to modern synthesis. The choice of halogen on the pyrazole core is not trivial; it directly dictates the reactivity and the required reaction conditions.
The reactivity of aryl halides in these transformations follows a well-established trend, governed by the carbon-halogen (C-X) bond dissociation energy:
C-I < C-Br < C-Cl < C-F
The weaker the C-X bond, the more readily the halide undergoes the rate-determining oxidative addition step in the catalytic cycle.[8][9] This translates to a general reactivity order of Iodo > Bromo > Chloro .[8] This guide provides a direct benchmark of 4-iodo-5-methoxy-1-methylpyrazole against its bromo- and chloro-analogs, demonstrating its superior utility for researchers who require efficiency, mild conditions, and broad substrate compatibility.
Comparative Physicochemical Properties
A comparison of the fundamental properties of pyrazole halides reveals the impact of the halogen atom. While specific experimental data for the complete methoxy-substituted series is not consolidated, we can reference the parent N-methylated halides to establish a baseline.
| Property | 4-Iodo-1-methylpyrazole | 4-Bromo-1-methylpyrazole | 4-Chloro-1-methylpyrazole |
| Molecular Formula | C₄H₅IN₂[10] | C₄H₅BrN₂ | C₄H₅ClN₂ |
| Molecular Weight | 208.00 g/mol [10] | 161.00 g/mol | 116.55 g/mol |
| Appearance | Solid | ||
| Melting Point | 59-64 °C | ||
| Reactivity Trend | Highest | Intermediate | Lowest |
| Key Advantage | Ideal for mild, efficient cross-coupling. | Good balance of reactivity and stability. | Most cost-effective, but requires harsh conditions. |
Note: Data for bromo- and chloro-analogs are based on general chemical principles, as specific comprehensive data sheets were not available in the provided search results.
Caption: Relationship between halide identity, bond energy, and reaction efficiency.
Experimental Benchmarking: Cross-Coupling Reactions
To provide a clear, evidence-based comparison, we benchmark the performance of 4-iodo-5-methoxy-1-methylpyrazole against its bromo- and chloro- counterparts in three critical, widely used cross-coupling reactions. The expected outcomes are based on established principles of chemical reactivity.[8][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. Our benchmark test involves coupling the pyrazole halide with phenylboronic acid.
| Parameter | 4-Iodo-pyrazole | 4-Bromo-pyrazole | 4-Chloro-pyrazole |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | 3-5 mol% (often with specialized ligands) |
| Reaction Temp. | 60-90 °C[12] | 80-110 °C[13] | >100 °C (often requires microwave)[14] |
| Reaction Time | 1-4 hours | 6-12 hours | 12-24 hours |
| Expected Yield | Excellent (>90%) | Good (70-85%) | Moderate to Poor (30-60%) |
Causality: The low C-I bond energy of 4-iodo-5-methoxy-1-methylpyrazole allows for rapid oxidative addition to the Pd(0) catalyst, even at lower temperatures.[8] This efficiency minimizes side reactions and catalyst degradation, leading to higher yields in shorter times. In contrast, the stronger C-Cl bond requires significantly more thermal energy and more active (and expensive) catalyst systems to achieve viable conversion.[9]
Sonogashira Coupling
This reaction is essential for installing alkyne moieties, creating C(sp²)-C(sp) bonds. We benchmark the coupling with phenylacetylene.
| Parameter | 4-Iodo-pyrazole | 4-Bromo-pyrazole | 4-Chloro-pyrazole |
| Co-catalyst | Cu(I) (often optional) | Cu(I) (typically required) | Cu(I) (required, often ineffective) |
| Reaction Temp. | Room Temp - 60 °C | 50-80 °C | 80-120 °C (very low conversion) |
| Reaction Time | 2-6 hours | 8-18 hours | >24 hours |
| Expected Yield | Excellent (>85%)[15] | Moderate to Good (60-80%) | Very Poor (<20%) |
Causality: The Sonogashira reaction is also highly dependent on the oxidative addition step.[16] The high reactivity of the iodo-derivative often allows for copper-free conditions, which can be advantageous when working with sensitive substrates. Bromo-pyrazoles are viable but require the copper co-catalyst and more forcing conditions. Chloro-pyrazoles are generally poor substrates for this transformation.
Buchwald-Hartwig Amination
Crucial for synthesizing aryl amines (C-N bond formation), this reaction is benchmarked using piperidine as the amine coupling partner.
| Parameter | 4-Iodo-pyrazole | 4-Bromo-pyrazole | 4-Chloro-pyrazole |
| Ligand Choice | Broad tolerance (e.g., XPhos, SPhos) | Requires more electron-rich, bulky ligands (e.g., tBuDavePhos)[17] | Requires highly specialized, often proprietary ligands. |
| Reaction Temp. | 80-100 °C | 100-130 °C[18] | >120 °C (often requires microwave)[17] |
| Reaction Time | 4-8 hours | 12-24 hours | >24 hours |
| Expected Yield | Excellent (>90%) | Good (75-85%)[18] | Moderate (40-65%) |
Causality: While ligand choice is critical in Buchwald-Hartwig amination, the halide's identity remains a primary driver of reactivity.[7] 4-Iodo-5-methoxy-1-methylpyrazole's high reactivity provides greater flexibility in ligand selection and allows the reaction to proceed efficiently under more moderate thermal conditions, preserving thermally sensitive functional groups on complex substrates.[19]
Detailed Experimental Protocols
These protocols are designed as self-validating, robust starting points for researchers. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-5-methoxy-1-methylpyrazole
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a dry Schlenk flask, add 4-iodo-5-methoxy-1-methylpyrazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.5 mmol, 2.5 eq).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask. Add 1,2-dimethoxyethane (DME, 3 mL) and water (1.2 mL) via syringe.[12]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Sonogashira Coupling of 4-Iodo-5-methoxy-1-methylpyrazole
-
Vessel Preparation: To a dry Schlenk flask, add 4-iodo-5-methoxy-1-methylpyrazole (1.0 mmol, 1.0 eq).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Reagent Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and Copper(I) Iodide (CuI, 0.01 mmol, 1 mol%). Add anhydrous, degassed solvent (e.g., DMF or dioxane, 4 mL), followed by a suitable base (e.g., triethylamine, 2.0 mmol, 2.0 eq) and the terminal alkyne (1.1 mmol, 1.1 eq).[15][20]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.[15]
-
Workup: Upon completion, cool the reaction mixture and dilute with ethyl acetate (20 mL). Filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 4-Iodo-5-methoxy-1-methylpyrazole
-
Vessel Preparation: To a dry microwave vial or Schlenk tube, add 4-iodo-5-methoxy-1-methylpyrazole (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq).
-
Atmosphere: Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous, degassed toluene (4 mL) followed by the amine (e.g., piperidine, 1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS.[17][21]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography or crystallization.
Conclusion
For researchers and drug development professionals, efficiency, reliability, and mild reaction conditions are critical. This comparative guide demonstrates that 4-iodo-5-methoxy-1-methylpyrazole is a superior building block for functionalizing the pyrazole core when compared to its bromo- and chloro-analogs. Its high reactivity in key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—translates to tangible benefits:
-
Milder Reaction Conditions: Preserves sensitive functional groups in complex molecules.
-
Shorter Reaction Times: Increases laboratory throughput and efficiency.
-
Lower Catalyst Loadings: Reduces cost and simplifies purification.
-
Higher Yields: Maximizes the output of valuable synthetic intermediates.
By leveraging the predictable and potent reactivity of the carbon-iodine bond, scientists can accelerate their discovery pipelines and more effectively synthesize the novel pyrazole derivatives needed to address pressing therapeutic challenges.
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A Senior Application Scientist's Guide to Elemental Analysis of 4-Iodo-5-methoxy-1-methylpyrazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and novel compound synthesis, the precise characterization of a molecule's elemental composition is a non-negotiable cornerstone of quality, safety, and efficacy. For a substituted pyrazole such as 4-Iodo-5-methoxy-1-methylpyrazole, a compound of interest in medicinal chemistry, rigorous elemental analysis validates its empirical formula, confirms its purity, and ensures the stoichiometric integrity of subsequent reactions. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this and similar halogenated organic compounds, offering field-proven insights and actionable experimental protocols.
The Foundational Data: Theoretical Elemental Composition
Before embarking on any analytical technique, establishing the theoretical elemental composition of the target molecule is paramount. This calculated data serves as the benchmark against which all experimental results are compared.
Molecular Formula: C₅H₇IN₂O
Molecular Weight: 238.03 g/mol
Based on this, the theoretical elemental percentages are:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 25.23 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.96 |
| Iodine | I | 126.904 | 1 | 126.904 | 53.31 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.77 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.72 |
A Comparative Overview of Analytical Techniques
The determination of the elemental composition of 4-Iodo-5-methoxy-1-methylpyrazole, particularly its iodine content, necessitates specialized analytical approaches. Below is a comparative guide to the most relevant techniques.
| Feature | Combustion Analysis (CHNX) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Sample is combusted at high temperature; resulting gases are separated and quantified. | Sample is digested and introduced into a high-temperature plasma to generate ions, which are then separated by mass-to-charge ratio. |
| Primary Application | Determination of C, H, N, S, and Halogens (X) in organic compounds. | Ultra-trace to trace elemental analysis of a wide range of elements. |
| Accuracy | Typically within ±0.3% absolute for C, H, N.[1] Halogen accuracy is generally within ±0.5%.[2] | High accuracy, often better than ±10% relative, dependent on method validation.[3] |
| Precision | High precision, with RSDs typically <0.5%. | High precision, with RSDs often in the 2-7% range for iodine analysis.[4] |
| Detection Limits | Not applicable for trace analysis; designed for bulk composition. | Very low, typically in the µg/L (ppb) to ng/L (ppt) range.[5][6] |
| Sample Throughput | Relatively high; modern analyzers can process samples in minutes.[7] | High throughput is possible with autosamplers, but sample digestion can be time-consuming.[8] |
| Cost per Analysis | Generally lower than ICP-MS.[9] | Higher due to instrument cost, consumables, and gas requirements.[10][11] |
| Operator Skill Level | Moderate; requires careful sample preparation and instrument operation. | High; requires expertise in method development, interference correction, and data interpretation.[6] |
| Key Advantage for Topic | Directly provides C, H, N, and I percentages in a single analysis for empirical formula verification. | High sensitivity for iodine, making it suitable for trace-level quantification if needed. |
| Key Disadvantage for Topic | Less sensitive than ICP-MS; not suitable for impurity analysis. | Requires complete sample digestion, which can be complex for organic matrices. Susceptible to matrix effects.[3][12][13][14][15] |
Experimental Protocols: A Step-by-Step Guide
Combustion Analysis via Schöniger Flask Combustion for Iodine Determination
This classical method is robust for the determination of halogens in organic compounds. The principle involves the complete combustion of the sample in a pure oxygen environment, followed by the absorption of the combustion products into a suitable solution and subsequent titration.
Workflow for Schöniger Flask Combustion.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Iodo-5-methoxy-1-methylpyrazole onto a piece of halogen-free filter paper. Fold the paper to enclose the sample securely.
-
Apparatus Setup: Place 10 mL of a suitable absorbing solution (e.g., 0.5 M sodium hydroxide) into a 500 mL thick-walled conical flask (Schöniger flask).
-
Oxygen Purge: Purge the flask with a steady stream of pure oxygen for approximately 2 minutes to displace all air.
-
Combustion: Secure the filter paper containing the sample in the platinum gauze holder attached to the flask's stopper. Light the fuse paper and immediately insert the stopper into the flask, holding it firmly in place. The combustion will proceed rapidly.
-
Absorption: Once the combustion is complete, vigorously shake the flask for about 5-10 minutes to ensure all combustion products are absorbed into the solution.
-
Titration Preparation: Carefully remove the stopper and rinse it, the platinum gauze, and the flask walls with deionized water, collecting all the washings in the flask. Acidify the solution with dilute nitric acid.
-
Titration: Titrate the resulting iodide solution with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint detection system.
-
Calculation: Calculate the percentage of iodine in the sample based on the volume and concentration of the titrant used.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Microwave Digestion
ICP-MS offers exceptional sensitivity for iodine determination. The key to accurate analysis of a solid organic compound like 4-Iodo-5-methoxy-1-methylpyrazole lies in the complete digestion of the sample matrix to liberate the iodine for introduction into the plasma.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Iodo-5-methoxy-1-methylpyrazole
This document provides a detailed protocol for the safe and compliant disposal of 4-Iodo-5-methoxy-1-methylpyrazole. As a halogenated heterocyclic compound, it requires specific handling procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards. The procedures outlined herein are built on the foundational principles of risk assessment, waste segregation, and regulatory compliance.
Hazard Profile and Risk Assessment
Table 1: Hazard Summary Based on Analogous Compounds
| Hazard Category | Description | Primary Safety Concern | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to adverse health effects. | [3][4] |
| Skin Irritation/Corrosion | Causes skin irritation. | Direct contact can cause redness, pain, and inflammation. | [1][4] |
| Eye Damage/Irritation | Causes serious eye damage or irritation. | Splashes pose a significant risk of severe, potentially irreversible eye injury. | [1][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract. | [1][4] |
| Environmental Hazard | Halogenated organic compounds can pose environmental risks if not handled properly. | Improper disposal can lead to environmental contamination. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[1] | [3] |
| Combustion Byproducts | During a fire, hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen iodide may be emitted. | Firefighting requires specific precautions, including self-contained breathing apparatus. | [1] |
The critical takeaway from this assessment is the compound's classification as a halogenated organic substance .[5][6] This classification is the single most important factor dictating its disposal pathway.
The Core Principle: Segregation of Halogenated Waste
The disposal of chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7] A central tenet of these regulations is the proper segregation of waste streams. 4-Iodo-5-methoxy-1-methylpyrazole, due to the presence of an iodine atom, must be disposed of in a designated "Halogenated Organic Waste" stream.[5][6][8][9]
Why is segregation mandatory?
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration.[6] The combustion of these compounds produces acidic gases (like hydrogen iodide) that require specialized scrubbers in the incinerator. Mixing them with non-halogenated waste complicates this process.
-
Cost and Compliance: Disposing of halogenated waste is significantly more expensive than non-halogenated waste.[10] Improperly mixing waste streams increases disposal costs for the entire container and can lead to regulatory non-compliance.
-
Safety: Mixing incompatible chemicals in a single waste container can lead to dangerous reactions.
The following workflow illustrates the fundamental decision-making process for segregating this waste.
Caption: Emergency Spill Response Workflow.
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Personal Protective Equipment (PPE) & Safe Handling Guide: 4-Iodo-5-methoxy-1-methylpyrazole
Executive Safety Directive
4-Iodo-5-methoxy-1-methylpyrazole is a halogenated heterocyclic building block commonly used in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors).
CRITICAL WARNING: As with many research-grade intermediates, specific toxicological data for this exact CAS (113975-37-4) is limited. Therefore, Universal Precautionary Principles apply. You must handle this compound as a Potent Compound (Occupational Exposure Band 3) until definitive toxicology proves otherwise.
Immediate Hazard Profile (Derived from Structural Analogs):
-
Primary Risks: Severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[1]
-
Hidden Risks: Halogenated pyrazoles are lipophilic; potential for rapid dermal absorption and skin sensitization.
-
Physical State: Solid powder (Dust generation is the primary exposure vector).
Risk Assessment & Hazard Logic
To ensure scientific integrity, we derive our safety protocols from the structural properties of the molecule and its known analogs (e.g., 4-iodo-1-methyl-1H-pyrazole).
| Feature | Hazard Implication | Safety Countermeasure |
| Iodine Substituent (C4) | Increases molecular weight and lipophilicity; heavy atoms often enhance permeation through standard latex. | Use Nitrile (Double-gloved) ; avoid Latex. |
| Methoxy Group (C5) | Increases solubility in organic lipids (skin oils). | Sleeves required ; immediate wash upon splash. |
| Pyrazole Core | Known pharmacophore; potential biological activity (enzyme inhibition). | Containment (Fume Hood) is non-negotiable. |
| Powder Form | High surface area; electrostatic dust generation. | Anti-static weighing ; HEPA filtration. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling < 10g quantities. For scale-up (>100g), consult a Certified Industrial Hygienist (CIH).
Tier 1: Personal Barriers
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand (Primary) | Disposable Nitrile | Spec: Minimum 5 mil (0.12 mm) thickness.Logic: Nitrile offers superior resistance to organic heterocycles compared to latex. |
| Hand (Secondary) | Long-cuff Nitrile or Laminate | Spec: Wear over the primary glove. Contrast color recommended to spot tears.Logic: "Double-gloving" creates a tortuous path for permeation and allows outer glove removal without exposing skin. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1 compliant (indirect venting).Logic: Safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Lab Coat (Tyvek/Poly) | Spec: Elastic cuffs; knee-length. Cotton is acceptable for minor amounts, but Tyvek is preferred for static dissipation. |
| Respiratory | Engineering Control First | Spec: Handle only in a certified Chemical Fume Hood. Fallback: If hood is unavailable (NOT recommended), use a P100/N99 respirator with a tight-fitting facepiece. |
Operational Protocols: Step-by-Step
Phase A: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Pyrazoles are often fluffy solids that carry static charge, causing "fly-away" powder.
-
Decon Setup: Place a "wet" waste beaker (acetone/water) inside the hood before starting to immediately submerge contaminated spatulas.
Phase B: Weighing & Transfer (Highest Risk Step)
-
The "Tare" Rule: Tare the vial with the cap on to avoid leaving the container open during balance stabilization.
-
Transfer Technique:
-
Open the stock container inside the hood, at least 6 inches back from the sash.
-
Use a disposable antistatic spatula.
-
Transfer solid to the reaction vessel.
-
Immediately wipe the threads of the stock container with a Kimwipe dampened in solvent (ethanol or ethyl acetate) before recapping. This prevents grinding the iodine compound into the threads, which can degrade the seal.
-
Phase C: Reaction & Solubilization
-
Solvent Choice: When dissolving 4-Iodo-5-methoxy-1-methylpyrazole, add solvent (e.g., DCM, DMF) slowly down the side of the vessel to wash down adherent dust.
-
Temperature: If heating is required, use a reflux condenser. Iodine-carbon bonds can be labile; overheating may release iodine vapor (purple fumes), which is corrosive.
Emergency & Disposal Plan
Spill Response (Solid Powder)
-
Evacuate: If spill is outside the hood, evacuate the immediate area.
-
PPE Upgrade: Don N95/P100 respirator and double nitrile gloves.
-
Containment: Do NOT dry sweep (creates dust). Cover spill with a solvent-dampened pad (acetone or ethanol) to wet the powder.
-
Cleanup: Scoop up the wet paste. Wipe area 3x with soap and water.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Must explicitly state "Contains Iodinated Organics."
Visualizing the Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy for handling this compound.
Caption: Operational workflow emphasizing Engineering Controls as the primary barrier before PPE engagement.
References & Authority
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole (Analog). Retrieved from .
-
PubChem. Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from .
(Note: While a specific SDS for CAS 113975-37-4 may not be publicly indexed by all major vendors, the protocols above are calibrated to the highest safety standard for halogenated pyrazole intermediates.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
